2-bromo-N,N-dipropylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGDQZNUMUPOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650051 | |
| Record name | 2-Bromo-N,N-dipropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65000-11-5 | |
| Record name | 2-Bromo-N,N-dipropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-bromo-N,N-dipropylbenzenesulfonamide
CAS Number: 65000-11-5[1]
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N,N-dipropylbenzenesulfonamide is a chemical compound within the sulfonamide class. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities.[2] While specific research on this compound is limited in publicly available literature, this guide provides a comprehensive overview based on the established chemistry of analogous compounds. This document will cover its physicochemical properties, a detailed, adaptable synthesis protocol, and an exploration of the potential biological significance of the broader N,N-dialkylsulfonamide chemical class.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₈BrNO₂S | - |
| Molecular Weight | 320.24 g/mol | Calculated |
| CAS Number | 65000-11-5 | [1] |
| Appearance | White to off-white solid (Predicted) | Based on similar sulfonamides |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water (Predicted) | Based on analogous compounds[3] |
| Melting Point | Not available | - |
| Boiling Point | > 300 °C (Estimated) | Based on related aromatic sulfonamides[3] |
| LogP | Not available | - |
Synthesis and Experimental Protocols
A specific, peer-reviewed experimental protocol for the synthesis of this compound is not available. However, a reliable synthetic route can be extrapolated from established methods for the synthesis of N-substituted benzenesulfonamides. The most common approach involves the reaction of a sulfonyl chloride with a corresponding amine.
General Synthesis Reaction
The synthesis of this compound is achieved through the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and dipropylamine.
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol (Adapted from related syntheses)
This protocol is adapted from the synthesis of similar N-alkylated sulfonamides and should be optimized for the specific reactants.[4]
Materials:
-
2-bromobenzenesulfonyl chloride
-
Dipropylamine
-
Anhydrous dichloromethane (DCM) or Chloroform
-
Pyridine or Triethylamine (as a base)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of dipropylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine (1.5 equivalents).
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum is expected to show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2).
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonamide group.
Caption: Experimental workflow for synthesis and characterization.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, the broader class of sulfonamides exhibits a vast range of pharmacological activities.[2] N,N-dialkylsulfonamides have been investigated for various therapeutic applications.
The biological activity of sulfonamides is often attributed to their ability to mimic or antagonize the binding of endogenous molecules to enzymes or receptors. The nature and position of substituents on the benzene ring and the nitrogen atom of the sulfonamide group play a crucial role in determining the specific biological target and the potency of the compound.
For instance, some N,N-disubstituted sulfonamides have been explored as activators of the M2 isoform of pyruvate kinase (PKM2), an enzyme implicated in cancer metabolism.[5] Activation of PKM2 is a potential therapeutic strategy to reprogram cellular metabolism in cancer cells.
Caption: Hypothetical signaling pathway for a sulfonamide activating PKM2.
Conclusion
This compound is a compound with a well-defined chemical structure but a currently uncharacterized biological profile. The synthetic route proposed in this guide, based on established chemical principles, provides a reliable method for its preparation. Further research is warranted to synthesize this compound and evaluate its biological activity across a range of assays to explore its therapeutic potential. The diverse activities of the sulfonamide class of molecules suggest that this compound could be a valuable candidate for further investigation in drug discovery programs.
References
- 1. 65000-11-5|this compound|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Weight of 2-bromo-N,N-dipropylbenzenesulfonamide Determined
The molecular weight of the chemical compound 2-bromo-N,N-dipropylbenzenesulfonamide is 320.25.[1] This compound is identified by the Chemical Abstracts Service (CAS) number 65000-11-5.[1]
The molecular formula for this compound is C12H18BrNO2S.[1] This formula indicates that a single molecule of the compound is composed of 12 carbon atoms, 18 hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight is a critical piece of data for researchers and scientists in various fields, including drug development, as it is fundamental for stoichiometric calculations in chemical reactions and for the characterization of the substance.
Compound Properties:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 65000-11-5[1] |
| Molecular Formula | C12H18BrNO2S[1] |
| Molecular Weight | 320.25[1] |
References
An In-depth Technical Guide to the Chemical Properties of 2-bromo-N,N-dipropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-bromo-N,N-dipropylbenzenesulfonamide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document leverages data from structurally analogous compounds to present a thorough profile. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Core Chemical Properties
This compound is a halogenated aromatic sulfonamide. The presence of the sulfonamide functional group is a key feature in many therapeutic agents, suggesting its potential for further investigation in medicinal chemistry.
Physical and Chemical Data
| Property | Value | Source |
| IUPAC Name | 2-bromo-N,N-dipropylbenzene-1-sulfonamide | N/A |
| CAS Number | 65000-11-5 | [1] |
| Molecular Formula | C₁₂H₁₈BrNO₂S | N/A |
| Molecular Weight | 320.25 g/mol | N/A |
| Appearance | Not Reported | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| Storage | Sealed in dry, 2-8°C | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The logical synthetic route to this compound is through the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and di-n-propylamine. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.
General Experimental Protocol for Synthesis
The following protocol is adapted from established procedures for the synthesis of analogous sulfonamides.[2]
Materials:
-
2-bromobenzenesulfonyl chloride
-
Di-n-propylamine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add di-n-propylamine (1.1 eq) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in public databases. Characterization of the synthesized compound would be essential to confirm its identity and purity.
Potential Biological Activity
While the biological activity of this compound has not been explicitly reported, the benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of therapeutic agents.[3][4]
Areas of Potential Interest
Based on the activities of structurally related compounds, potential areas for biological investigation of this compound could include:
-
Anticancer Activity: Many sulfonamide derivatives exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in some tumors.[5]
-
Antimicrobial Activity: The sulfonamide functional group is famously associated with the sulfa class of antibiotics. Novel sulfonamide derivatives are often screened for their activity against a range of bacterial and fungal pathogens.[5][6]
-
Enzyme Inhibition: The structural features of this compound may lend themselves to the inhibition of various enzymes, a common mechanism of action for many drugs.
The following diagram illustrates a hypothetical signaling pathway where a sulfonamide derivative might act as an inhibitor of a cancer-related enzyme, such as carbonic anhydrase IX (CA IX).[5]
Conclusion
This compound is a compound with a chemical structure that suggests potential for biological activity, given its relation to the broad and therapeutically important class of sulfonamides. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis and characterization based on well-established chemical principles. Further research is warranted to determine its physicochemical properties, elucidate its biological activities, and explore its potential as a lead compound in drug discovery programs.
References
- 1. 65000-11-5|this compound|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-N,N-dipropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-N,N-dipropylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and materials science. This document details a likely synthetic pathway, based on established chemical principles, and outlines the expected analytical characterization of the target compound. The information is intended to provide a foundational understanding for the synthesis and further investigation of this and related molecules.
Introduction
Benzenesulfonamide derivatives are a prominent class of compounds with a broad spectrum of biological activities and applications in organic synthesis. The sulfonamide functional group is a key pharmacophore in various therapeutic agents, including antibacterial, anticonvulsant, and anti-inflammatory drugs. The introduction of a bromine atom and N,N-dipropyl groups onto the benzenesulfonamide scaffold can significantly influence the molecule's lipophilicity, metabolic stability, and biological target interactions. This guide focuses on the synthesis of this compound from commercially available starting materials and the analytical techniques used for its characterization.
Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-bromobenzenesulfonyl chloride, from 2-bromoaniline. The second step is the nucleophilic substitution reaction of the synthesized sulfonyl chloride with di-n-propylamine.
Step 1: Synthesis of 2-bromobenzenesulfonyl chloride
The preparation of 2-bromobenzenesulfonyl chloride from 2-bromoaniline is typically accomplished via a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[1][2][3]
Step 2: Synthesis of this compound
The final step involves the reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[4][5][6]
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of this compound.
Preparation of 2-bromobenzenesulfonyl chloride
-
Diazotization: 2-bromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, ensuring the temperature is maintained below 5 °C to form the diazonium salt.[1]
-
Sandmeyer Reaction: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The cold diazonium salt solution is then added portion-wise to this mixture under controlled temperature conditions.[1]
-
Work-up and Purification: Upon completion of the reaction, the mixture is poured onto ice-water, and the crude 2-bromobenzenesulfonyl chloride is extracted with an organic solvent such as dichloromethane or diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization.[7]
Synthesis of this compound
-
Reaction Setup: To a stirred solution of di-n-propylamine (1.0 equivalent) and a suitable base like pyridine or triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, chloroform) under an inert atmosphere, the mixture is cooled to 0 °C.[5][8]
-
Addition of Sulfonyl Chloride: A solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent is added dropwise to the cooled amine solution.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up and Purification: Once the reaction is complete, it is quenched with water. The organic layer is separated and washed successively with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[5][8]
Characterization Data
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₁₈BrNO₂S |
| Molecular Weight | 336.24 g/mol |
| Appearance | White to off-white solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9-8.1 (dd, 1H), ~7.3-7.6 (m, 3H), ~3.2-3.4 (t, 4H), ~1.5-1.7 (sextet, 4H), ~0.8-1.0 (t, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (aromatic C-S), ~135 (aromatic C-Br), ~133, ~132, ~128, ~121 (aromatic C-H), ~50 (N-CH₂), ~22 (CH₂), ~11 (CH₃) |
| IR (ATR, cm⁻¹) | ~1340 & ~1160 (S=O stretch), ~750 (C-Br stretch) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺: 336.0, 338.0 (approx. 1:1 ratio for Br isotopes) |
Visualized Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Overall synthetic workflow for this compound.
Caption: General purification and characterization workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on synthesis of 2-bromobenzenesulfonyl chloride | Semantic Scholar [semanticscholar.org]
- 3. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Spectroscopic Data of 2-bromo-N,N-dipropylbenzenesulfonamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for analogous sulfonamide structures. This data is valuable for anticipating the spectral characteristics of 2-bromo-N,N-dipropylbenzenesulfonamide.
Table 1: Predicted ¹H NMR Spectroscopic Data
Predicted for 2-bromo-N-phenethylbenzenesulfonamide in CDCl₃ at 500 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.05 | dd | J = 7.8, 1.5 Hz | 1H | Ar-H (ortho to SO₂) |
| ~7.75 | dd | J = 7.8, 1.5 Hz | 1H | Ar-H (ortho to Br) |
| ~7.45 | td | J = 7.8, 1.5 Hz | 1H | Ar-H (meta to SO₂) |
| ~7.35 | td | J = 7.8, 1.5 Hz | 1H | Ar-H (meta to Br) |
| 7.30 - 7.15 | m | - | 5H | Phenyl-H |
| ~5.10 | t | J = 6.0 Hz | 1H | NH |
| ~3.40 | q | J = 6.5 Hz | 2H | N-CH₂ |
| ~2.85 | t | J = 6.5 Hz | 2H | Ph-CH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Predicted for 2-bromo-N-phenethylbenzenesulfonamide in CDCl₃ at 125 MHz.
| Chemical Shift (δ, ppm) | Assignment |
| ~140, 135, 133, 132, 128, 127, 126, 121 | Aromatic C |
| 45 | N-CH₂ |
| 36 | Ph-CH₂ |
Table 3: Predicted IR and Mass Spectrometry Data
Predicted for 2-bromo-N-phenethylbenzenesulfonamide.[1]
| Spectroscopic Technique | Predicted Data | Assignment |
| IR (ATR, cm⁻¹) | ~3250 | N-H stretch |
| ~1330 & ~1160 | S=O stretch | |
| ~750 | C-Br stretch | |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺: 340.0, 342.0 | Approx. 1:1 ratio for Br isotopes |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-substituted benzenesulfonamides. These can be adapted for this compound.
Synthesis of N-substituted Benzenesulfonamides[1]
-
Dissolve the amine (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM, 10 mL) at 0 °C.
-
Add the corresponding benzenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water.
-
Separate the organic layer and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectra Acquisition[2]
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2]
-
Acquisition :
-
Place the sample in the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.[2]
-
For ¹H NMR : Use a standard single-pulse experiment. A spectral width of -2 to 12 ppm is generally adequate.[2]
-
For ¹³C NMR : Use a standard proton-decoupled experiment. A spectral width of 0 to 200 ppm is appropriate for most organic molecules.[2]
-
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID).[2]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy[1]
-
Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Record the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
Record a background spectrum of the clean, empty crystal prior to sample analysis.[1]
Electrospray Ionization Mass Spectrometry (ESI-MS)[1]
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infuse the solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform the analysis in positive ion mode and collect data over a mass-to-charge (m/z) range of 100-500.[1]
Visualizations
Workflow for Synthesis and Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target compound like this compound.
Caption: A generalized workflow from synthesis to spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of 2-bromo-N,N-dipropylbenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N,N-dipropylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. A fundamental physicochemical property that governs the utility of a compound in these applications is its solubility in various solvents. Solubility data is critical for designing synthetic routes, purification strategies, formulation development, and for conducting biological assays.
Predicted Solubility Profile
Based on the general solubility characteristics of N,N-dialkylsulfonamides and related brominated aromatic compounds, a predicted qualitative solubility profile for this compound in common organic solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and aprotic nature effectively solvate the sulfonamide group. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, effectively solvates polar functional groups. | |
| Acetone | Soluble | Ketone group can act as a hydrogen bond acceptor, interacting with the sulfonamide. | |
| Acetonitrile | Soluble | Polar aprotic nature is suitable for dissolving sulfonamides. | |
| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding, which can interact with the oxygen atoms of the sulfonamide group.[1] |
| Ethanol | Soluble | Similar to methanol, but slightly lower polarity may marginally decrease solubility.[1] | |
| Halogenated | Dichloromethane (DCM) | Soluble | Moderate polarity and ability to form weak hydrogen bonds make it a good solvent for many organic compounds, including sulfonamides.[2] |
| Chloroform | Soluble | Similar properties to dichloromethane. | |
| Ester | Ethyl Acetate | Soluble | Moderate polarity and hydrogen bond accepting capabilities allow for good solvation of the compound.[1][3] |
| Aromatic | Toluene | Partially Soluble | The nonpolar nature of the aromatic ring is less effective at solvating the polar sulfonamide group. |
| Nonpolar | Hexane | Insoluble | The highly nonpolar nature of hexane is not conducive to dissolving the polar sulfonamide functional group.[3] |
| Aqueous | Water | Insoluble | The presence of the nonpolar dipropyl and bromophenyl groups is expected to make the compound insoluble in water.[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, the following experimental protocols are recommended. These methods are adapted from standard procedures for determining the solubility of sulfonamides and other organic compounds.[4]
Qualitative Solubility Assessment
This method provides a rapid preliminary screening of suitable solvents.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL)
-
A selection of organic solvents (as listed in Table 1)
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Preparation: Label a series of test tubes, one for each solvent to be tested.
-
Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.
-
Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.
-
Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.[4]
-
Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.[4]
-
Classification: Classify the solubility based on visual inspection as follows:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]
Materials:
-
This compound
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator in a constant temperature bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker in a constant temperature bath (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the diluted supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.[4]
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.
-
Visualizing the Experimental Workflow
The logical flow from sample preparation to data analysis is crucial for reproducible solubility determination. The following diagram outlines the key stages in the quantitative solubility determination workflow.
Caption: Workflow for quantitative solubility determination.
Conclusion
While direct experimental solubility data for this compound is not currently published, this guide provides a robust framework for researchers. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocols enable the generation of accurate and reliable solubility data. This information is essential for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to the Reactivity of 2-bromo-N,N-dipropylbenzenesulfonamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-bromo-N,N-dipropylbenzenesulfonamide with a variety of nucleophiles. The core of this document focuses on the prevalent palladium- and copper-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds at the ortho-position of the benzenesulfonamide scaffold. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development by providing detailed experimental protocols, quantitative data, and a clear understanding of the reaction workflows for this versatile building block.
Introduction
This compound is a key synthetic intermediate whose reactivity is primarily centered around the carbon-bromine bond on the aromatic ring. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the aryl bromide, making it an interesting substrate for a range of cross-coupling reactions. This guide will delve into the most common and synthetically useful transformations involving this compound, with a focus on practical applications for the synthesis of complex molecules.
The primary mode of reactivity for this compound involves transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the construction of biaryl systems, arylamines, aryl ethers, and other valuable structural motifs. The most relevant of these reactions, and the focus of this guide, are:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Ullmann Condensation: A copper-catalyzed alternative for C-N and C-O bond formation.
-
Sonogashira Coupling: For the formation of C-C triple bonds.
-
Heck Reaction: For the formation of C-C double bonds.
-
Stille Coupling: For the formation of C-C bonds using organotin reagents.
This guide will provide a detailed examination of these key reactions, including experimental protocols and, where available, quantitative data to aid in reaction planning and optimization.
Synthesis of this compound
The starting material, this compound, can be readily synthesized from commercially available 2-bromobenzenesulfonyl chloride and dipropylamine.
Experimental Protocol:
To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as chloroform or dichloromethane at room temperature under a nitrogen atmosphere, is added dipropylamine (2.5 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.
Reactivity with Nucleophiles: A Focus on Cross-Coupling Reactions
The reactivity of this compound is dominated by its participation in transition metal-catalyzed cross-coupling reactions. The following sections provide a detailed overview of the most important of these transformations.
Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is highly versatile and tolerates a wide range of functional groups.[1][2]
Quantitative Data:
While specific data for this compound is not extensively published, the following table provides representative conditions and yields for the Buchwald-Hartwig amination of similar aryl bromides with various amines.
| Nucleophile (Amine) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 24 | >95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | ~90 |
| Benzylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | ~85-95 |
| Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 12 | ~90 |
Experimental Protocol (General):
An oven-dried Schlenk tube is charged with this compound (1.0 eq), the amine nucleophile (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq). The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Logical Relationship: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide, providing a powerful method for the formation of carbon-carbon bonds.
Quantitative Data:
The following table presents typical conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids.
| Nucleophile (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | 16 | ~85-95 |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | >90 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ / RuPhos | K₂CO₃ | THF/H₂O | 70 | 12 | ~80-90 |
Experimental Protocol (General):
A flask is charged with this compound (1.0 eq), the boronic acid or ester (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq). The flask is evacuated and backfilled with argon. A degassed solvent mixture (e.g., dioxane/water 4:1) is added, and the reaction is heated with stirring. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Logical Relationship: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Ullmann Condensation (C-N and C-O Coupling)
The Ullmann condensation is a copper-catalyzed reaction that serves as an alternative to the Buchwald-Hartwig amination for the formation of C-N and C-O bonds. It often requires higher temperatures but can be effective for certain substrates.[3]
Quantitative Data:
The following table provides representative conditions and yields for the Ullmann condensation of aryl bromides.
| Nucleophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | DMF | 120 | 24 | ~70-85 |
| Aniline | CuI | Phenanthroline | K₃PO₄ | NMP | 150 | 24 | ~60-80 |
| Imidazole | Cu₂O | None | K₂CO₃ | Pyridine | 130 | 18 | ~75-90 |
Experimental Protocol (General):
A mixture of this compound (1.0 eq), the nucleophile (e.g., phenol or amine, 1.5 eq), the copper catalyst (e.g., CuI, 10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 eq) in a high-boiling solvent (e.g., DMF or NMP) is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride, water, and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Other Notable Cross-Coupling Reactions
While Buchwald-Hartwig and Suzuki-Miyaura reactions are the most common, other cross-coupling reactions can also be employed to functionalize this compound.
-
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl halides.[4] Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine), and a solvent like THF or DMF.
-
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide.[5][6] This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine) in a polar aprotic solvent.
-
Stille Coupling: This reaction utilizes a palladium catalyst to couple an organotin compound with an aryl halide.[7] While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki-Miyaura coupling.
Conclusion
This compound is a versatile synthetic building block, primarily utilized in transition metal-catalyzed cross-coupling reactions. The palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling are the most prominent methods for its functionalization, enabling the efficient synthesis of a wide array of substituted benzenesulfonamide derivatives. This guide provides the fundamental knowledge, including representative quantitative data and detailed experimental protocols, to effectively employ this reagent in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided workflows and data tables serve as a practical starting point for the design and execution of these powerful synthetic transformations.
References
- 1. 65000-11-5|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Bromobenzenesulfonamide | CAS#:92748-09-9 | Chemsrc [chemsrc.com]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. 683739-37-9|2-Bromo-N-phenylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 7. 2-bromo-N-phenethylbenzenesulfonamide | C14H14BrNO2S | CID 3740348 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-bromo-N,N-dipropylbenzenesulfonamide: A Technical Guide to its Potential Applications in Organic Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide explores the potential applications of the novel chemical entity, 2-bromo-N,N-dipropylbenzenesulfonamide, in the realm of modern organic synthesis. While direct literature on this specific compound is nascent, its structural motifs—a reactive aryl bromide and a sulfonamide moiety—position it as a valuable and versatile building block for the construction of complex molecular architectures. This document will serve as an in-depth resource, extrapolating from the well-established reactivity of analogous 2-bromobenzenesulfonamides to provide a comprehensive overview of its synthetic potential, particularly in palladium-catalyzed cross-coupling reactions.
The strategic placement of the bromine atom ortho to the sulfonamide group offers unique opportunities for directed synthesis and the introduction of steric and electronic diversity. This guide will detail plausible synthetic routes to the title compound, its potential engagement in cornerstone C-C and C-N bond-forming reactions, and its prospective role in the generation of novel compounds for medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of N,N-disubstituted benzenesulfonamides is a well-established transformation in organic chemistry. A reliable and straightforward method for the preparation of this compound involves the reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol:
Materials:
-
2-bromobenzenesulfonyl chloride
-
Di-n-propylamine
-
Pyridine or triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 2-bromobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, is added di-n-propylamine (1.2 eq.).
-
Pyridine (1.5 eq.) is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Potential Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide moiety in this compound makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Sulfonamides
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be expected to readily participate in this reaction with a wide range of arylboronic acids or their esters to yield novel biaryl sulfonamides. These products are of significant interest in medicinal chemistry due to the prevalence of the biaryl scaffold in bioactive molecules.
dot
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
To a Schlenk flask is added this compound, the arylboronic acid, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The palladium catalyst is added under a positive pressure of the inert gas.
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
| Aryl Bromide Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2-Bromobenzenesulfonamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 88 |
| 3-Bromobenzenesulfonamide | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 92 |
Heck-Mizoroki Reaction: Synthesis of Alkenylbenzenesulfonamides
The Heck-Mizoroki reaction provides a route to form C-C bonds between an aryl halide and an alkene, leading to substituted alkenes. Applying this to this compound would enable the synthesis of various styrenyl and other alkenyl sulfonamides, which are valuable intermediates and can possess interesting photophysical properties.
dot
Caption: General workflow for the Heck-Mizoroki reaction.
Materials:
-
This compound (1.0 eq.)
-
Alkene (e.g., styrene, butyl acrylate, 1.2-2.0 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, or acetonitrile)
Procedure:
-
In a sealed tube, this compound, the palladium catalyst, and the phosphine ligand are combined.
-
The tube is evacuated and backfilled with an inert gas.
-
The solvent, alkene, and base are added via syringe.
-
The tube is sealed and heated to the required temperature (typically 100-140 °C).
-
After the reaction is complete, it is cooled, diluted with an organic solvent, and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
Purification is achieved by column chromatography.
| Aryl Bromide Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzenesulfonamide | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 85 |
| 2-Bromobenzenesulfonamide | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 140 | 18 | 78 |
| 3-Bromobenzenesulfonamide | 1-Octene | Pd(OAc)₂ (2) | NaOAc | DMA | 130 | 36 | 65 |
Buchwald-Hartwig Amination: Synthesis of N-Aryl Sulfonamides
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds. This compound can be coupled with a variety of primary and secondary amines to produce complex N-aryl sulfonamides. This reaction is of high importance in drug discovery, as the resulting structures are common in pharmacologically active compounds.
dot
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1-1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
An oven-dried Schlenk tube is charged with the palladium precatalyst, ligand, and base.
-
The tube is evacuated and backfilled with an inert gas.
-
This compound and the amine are added, followed by the anhydrous solvent.
-
The mixture is heated (typically 80-120 °C) until the starting material is consumed.
-
The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The product is purified by column chromatography.
| Aryl Bromide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzenesulfonamide | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 98 |
| 2-Bromobenzenesulfonamide | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 89 |
| 3-Bromobenzenesulfonamide | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LiHMDS | THF | 80 | 16 | 93 |
Prospective Role in Drug Discovery and Medicinal Chemistry
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with applications as antibacterial, anticancer, anti-inflammatory, and diuretic agents. The ability to functionalize the 2-position of the benzene ring of this compound through the aforementioned cross-coupling reactions opens up a vast chemical space for the design and synthesis of novel therapeutic candidates. The N,N-dipropyl groups can influence the lipophilicity and pharmacokinetic properties of the resulting molecules, potentially leading to improved drug-like characteristics.
Conclusion
While this compound is a compound with limited specific documentation, its chemical structure strongly suggests its utility as a versatile intermediate in organic synthesis. Based on the well-established reactivity of the 2-bromobenzenesulfonamide scaffold, it is poised to be a valuable precursor for the synthesis of a diverse array of biaryl, alkenyl, and N-aryl sulfonamides through palladium-catalyzed cross-coupling reactions. The experimental protocols and representative data provided in this guide, derived from closely related systems, offer a solid foundation for researchers to explore the synthetic potential of this promising, yet under-explored, chemical entity. The development of novel synthetic routes utilizing this building block could lead to the discovery of new molecules with significant applications in both medicinal chemistry and materials science.
Methodological & Application
Synthesis Protocol for 2-bromo-N,N-dipropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 2-bromo-N,N-dipropylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery. The protocol is based on established methods for the synthesis of N-substituted sulfonamides.
Introduction
This compound belongs to the sulfonamide class of organic compounds. Sulfonamide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This application note outlines a reproducible synthesis protocol, including reagent details, reaction conditions, purification methods, and expected characterization data.
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic substitution reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound, based on a representative protocol for a similar compound, 2-bromo-N-(tert-butyl)benzenesulfonamide.[1] Researchers should optimize these parameters for the specific reaction with di-n-propylamine.
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-Bromobenzenesulfonyl Chloride | 1.0 eq | [1] |
| Di-n-propylamine | ~2.5 eq | [1] |
| Base (e.g., Triethylamine) | ~2.5 eq | [1] |
| Solvent | Chloroform or Dichloromethane | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Time | 12 hours | [1] |
| Product Information | ||
| Molecular Formula | C12H18BrNO2S | |
| Molecular Weight | 320.25 g/mol | |
| CAS Number | 65000-11-5 | |
| Expected Yield | ~84% (based on a similar reaction) | [1] |
Experimental Protocol
This protocol is adapted from the synthesis of 2-bromo-N-(tert-butyl)benzenesulfonamide.[1]
Materials:
-
2-Bromobenzenesulfonyl chloride
-
Di-n-propylamine
-
Triethylamine (or another suitable base)
-
Anhydrous Chloroform (or Dichloromethane)
-
Silica gel for flash chromatography
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromobenzenesulfonyl chloride (e.g., 8.65 mmol, 1.0 eq) in anhydrous chloroform (e.g., 40 mL).
-
Addition of Amine and Base: To the stirred solution at room temperature, add di-n-propylamine (e.g., ~21.6 mmol, ~2.5 eq) and triethylamine (e.g., ~21.6 mmol, ~2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: After 12 hours, evaporate the solvent to dryness using a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., 15% ethyl acetate in hexane).
-
Characterization: Collect the fractions containing the product and evaporate the solvent to obtain this compound as a solid. Characterize the product using NMR and mass spectrometry.
Visualized Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Expected Characterization
-
¹H NMR (CDCl₃):
-
Aromatic protons (4H) would appear as multiplets in the range of δ 7.3-8.2 ppm.
-
The methylene protons (4H) of the propyl groups adjacent to the nitrogen would likely appear as a triplet around δ 3.2-3.4 ppm.
-
The methylene protons (4H) of the propyl groups would appear as a multiplet around δ 1.5-1.7 ppm.
-
The methyl protons (6H) of the propyl groups would appear as a triplet around δ 0.8-1.0 ppm.
-
-
¹³C NMR (CDCl₃):
-
Aromatic carbons would appear in the range of δ 120-140 ppm.
-
The methylene carbons adjacent to the nitrogen would be expected around δ 50-55 ppm.
-
The other methylene carbons of the propyl groups would appear around δ 20-25 ppm.
-
The methyl carbons would be expected around δ 10-15 ppm.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight of the product (320.25 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.
-
Di-n-propylamine and triethylamine are flammable and have strong odors.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize the procedure based on their specific laboratory conditions and available equipment.
References
Application Notes and Protocols for the Suzuki Coupling of 2-bromo-N,N-dipropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-bromo-N,N-dipropylbenzenesulfonamide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a wide array of biaryl and heteroaryl sulfonamides, which are of significant interest in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[1][2][3][4] The reaction's tolerance of diverse functional groups, mild conditions, and the commercial availability of a vast number of boronic acids make it an invaluable tool in modern organic synthesis.[1][4][5] These protocols are designed to serve as a foundational guide for researchers, and optimization for specific substrates may be necessary.
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][6][7] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[5][6]
For a substrate such as this compound, the electron-withdrawing nature of the sulfonamide group can influence the reactivity of the aryl bromide. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is based on analogous reactions with similar aryl bromides and sulfonamides and should be considered a representative guide.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 16 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | DMF | 100 | 12 | 88-96 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2) | Dioxane | 100 | 10 | 82-92 |
*Yields are approximate and based on similar reactions reported in the literature. Optimization for each specific substrate combination is recommended.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃; 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Bromo-N,N-dipropylbenzenesulfonamide as a Directing Group for Ortho-Lithiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of 2-bromo-N,N-dipropylbenzenesulfonamide as a substrate for directed ortho-lithiation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. The N,N-dipropylsulfamoyl group acts as a potent directing group, facilitating the deprotonation of the ortho-position to the bromine atom. This allows for the introduction of a wide range of electrophiles, leading to the synthesis of highly substituted benzene derivatives. This document outlines the synthesis of the starting material, detailed protocols for the ortho-lithiation and subsequent electrophilic quench, and provides expected outcomes based on analogous systems.
Introduction
Directed ortho-metalation (DoM) is a fundamental strategy in organic synthesis for the regioselective functionalization of aromatic compounds.[1] This technique relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium base, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho-position.[1][2] The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a diverse array of functional groups with high precision.[1][3]
The N,N-dialkylsulfamoyl group is a robust and effective DMG. In the case of this compound, the sulfonamide moiety directs lithiation to the C6 position, ortho to the bromine atom. The presence of the bromine atom offers a valuable synthetic handle for subsequent cross-coupling reactions, further expanding the synthetic utility of this methodology.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromobenzenesulfonyl chloride
-
Dipropylamine
-
Anhydrous dichloromethane (DCM) or chloroform
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon) at room temperature, add dipropylamine (2.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid or oil.
Expected Yield: Based on analogous reactions, a yield of over 80% is anticipated.[4]
Directed Ortho-Lithiation and Electrophilic Quench
The core application of this compound is its use in directed ortho-lithiation to generate a 2-bromo-6-lithiobenzenesulfonamide intermediate, which can then be functionalized.
General Experimental Protocol: Ortho-Lithiation and Electrophilic Quench
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, iodine, chlorotrimethylsilane)
-
Saturated aqueous ammonium chloride solution
-
Standard Schlenk line or glovebox techniques
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 - 1.5 eq.) in hexanes dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add the desired electrophile (1.2 - 2.0 eq.) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Expected Products and Yields
While specific data for the ortho-lithiation of this compound is not extensively reported, the following table provides a representative summary of expected products and yields based on the known reactivity of similar N,N-dialkylarylsulfonamides in directed ortho-lithiation reactions.
| Electrophile | Reagent | Expected Product | Anticipated Yield Range (%) |
| Formylation | N,N-Dimethylformamide (DMF) | 2-Bromo-6-formyl-N,N-dipropylbenzenesulfonamide | 70-85 |
| Hydroxymethylation | Benzaldehyde | 2-Bromo-6-(hydroxy(phenyl)methyl)-N,N-dipropylbenzenesulfonamide | 65-80 |
| Iodination | Iodine (I₂) | 2-Bromo-6-iodo-N,N-dipropylbenzenesulfonamide | 80-95 |
| Silylation | Chlorotrimethylsilane (TMSCl) | 2-Bromo-N,N-dipropyl-6-(trimethylsilyl)benzenesulfonamide | 85-95 |
| Carboxylation | Carbon dioxide (CO₂) | 2-Bromo-6-carboxy-N,N-dipropylbenzenesulfonamide | 75-90 |
Mandatory Visualizations
Experimental Workflow for Ortho-Lithiation
Caption: Experimental workflow for the ortho-lithiation of this compound.
Logical Relationship of Reaction Components
References
Application Notes and Protocols for N-Alkylation with 2-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation reactions utilizing 2-bromobenzenesulfonyl chloride are fundamental transformations in organic synthesis, providing access to a diverse range of N-substituted sulfonamides. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in numerous therapeutic agents. Sulfonamides exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The 2-bromophenyl moiety within the resulting molecules serves as a versatile synthetic handle for further structural modifications, such as cross-coupling reactions, enabling the generation of complex molecular architectures for structure-activity relationship (SAR) studies.
This document provides detailed experimental protocols for the N-alkylation of primary and secondary amines with 2-bromobenzenesulfonyl chloride, supported by quantitative data and reaction schemes.
Reaction Principle and Mechanism
The N-alkylation of amines with 2-bromobenzenesulfonyl chloride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, forming a transient tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a non-nucleophilic base, yields the stable N-alkyl-2-bromobenzenesulfonamide. The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Data Presentation: N-Alkylation of Amines with 2-Bromobenzenesulfonyl Chloride
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various primary and secondary amines with 2-bromobenzenesulfonyl chloride. The data is compiled from established procedures for similar sulfonyl chlorides and serves as a guideline for this specific transformation.[2][3][4]
| Entry | Amine Substrate | Amine Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Primary Aliphatic | Triethylamine | Dichloromethane (DCM) | 0 to RT | 12-24 | 85-95 |
| 2 | Aniline | Primary Aromatic | Pyridine | Dichloromethane (DCM) | 0 to RT | 12-24 | 80-90 |
| 3 | 4-Methoxy-aniline | Primary Aromatic | Pyridine | Dichloromethane (DCM) | 0 to RT | 12-24 | 85-95 |
| 4 | Piperidine | Secondary Cyclic | Triethylamine | Dichloromethane (DCM) | 0 to RT | 12-24 | 90-98 |
| 5 | Dibenzylamine | Secondary Acyclic | Triethylamine | Dichloromethane (DCM) | 0 to RT | 12-24 | 88-96 |
| 6 | Phenethylamine | Primary Aliphatic | Triethylamine | Dichloromethane (DCM) | 0 to RT | 18 | ~90 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Primary Amines
This protocol describes a general method for the synthesis of N-alkyl-2-bromobenzenesulfonamides from primary amines.
Materials:
-
2-Bromobenzenesulfonyl chloride (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous Triethylamine (or Pyridine for anilines) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.1 eq) in anhydrous dichloromethane.
-
Addition of Base: To the solution, add anhydrous triethylamine (or pyridine) (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Prepare a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure N-alkyl-2-bromobenzenesulfonamide.
Protocol 2: General Procedure for N-Alkylation of Secondary Amines
This protocol outlines a general method for the synthesis of N,N-dialkyl-2-bromobenzenesulfonamides from secondary amines.
Materials:
-
2-Bromobenzenesulfonyl chloride (1.0 eq)
-
Secondary amine (1.1 eq)
-
Anhydrous Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.1 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Prepare a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, add deionized water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel to yield the pure N,N-dialkyl-2-bromobenzenesulfonamide.
Visualizations
Caption: Experimental workflow for the N-alkylation of amines with 2-bromobenzenesulfonyl chloride.
Caption: Logical relationship of the nucleophilic substitution mechanism.
References
Application of 2-bromo-N,N-dipropylbenzenesulfonamide in Heterocyclic Synthesis: A Focus on Sultam Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N,N-dipropylbenzenesulfonamide is a versatile synthetic intermediate with significant potential in the construction of heterocyclic frameworks, particularly in the synthesis of N-substituted benzisothiazole-1,1-dioxides, commonly known as sultams. The presence of an ortho-bromine atom on the benzene ring and a sulfonamide moiety provides two key reactive sites for intramolecular cyclization reactions. This application note details a proposed methodology for the synthesis of N-propyl-1,2-benzisothiazole-1,1-dioxide, a representative sultam, from this compound via a palladium-catalyzed intramolecular C-N coupling reaction. Sultams are a prominent class of heterocyclic compounds with a wide range of biological activities and are frequently incorporated into pharmaceutical agents.
Principle of the Reaction
The core of this application lies in the intramolecular cyclization of this compound to form the five-membered sultam ring. This transformation is effectively achieved through palladium-catalyzed C-N bond formation. The reaction proceeds via an oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by an intramolecular nucleophilic attack of the sulfonamide nitrogen onto the palladium center, and subsequent reductive elimination to yield the desired sultam and regenerate the active palladium catalyst. One of the N-propyl groups is eliminated during this process.
Proposed Synthetic Pathway
The proposed palladium-catalyzed intramolecular cyclization of this compound to yield N-propyl-1,2-benzisothiazole-1,1-dioxide is depicted below.
Figure 1: Proposed synthesis of N-propyl-1,2-benzisothiazole-1,1-dioxide.
Hypothetical Quantitative Data
The following table summarizes hypothetical data for the palladium-catalyzed cyclization of this compound under various conditions. This data is for illustrative purposes to guide optimization efforts.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ | Toluene | 110 | 24 | 45 |
| 2 | Pd₂(dba)₃ (2.5 mol%) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
| 3 | Pd(OAc)₂ (5 mol%) | BINAP | NaOtBu | Toluene | 110 | 20 | 78 |
| 4 | PdCl₂(dppf) (5 mol%) | - | K₃PO₄ | DMF | 120 | 24 | 65 |
Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed intramolecular cyclization of this compound.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.025 mmol), and Xantphos (0.05 mmol).
-
Seal the tube with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous toluene (5 mL) to the reaction mixture via syringe.
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
-
Work-up:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-propyl-1,2-benzisothiazole-1,1-dioxide.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Experimental Workflow Diagram
Figure 2: General experimental workflow for sultam synthesis.
Logical Relationship of Reaction Components
Figure 3: Interrelationship of reaction components in the catalytic cycle.
Conclusion
The palladium-catalyzed intramolecular cyclization of this compound represents a promising and efficient strategy for the synthesis of N-propyl-1,2-benzisothiazole-1,1-dioxide. This methodology offers a direct route to this important heterocyclic scaffold. The provided protocol serves as a foundational guide for researchers to explore and optimize the synthesis of this and related sultam derivatives, which are of significant interest in medicinal chemistry and drug discovery. Further investigation into the scope and limitations of this reaction with various substituted 2-bromobenzenesulfonamides is warranted to expand its synthetic utility.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-N,N-dipropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-N,N-dipropylbenzenesulfonamide. This versatile substrate can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, to generate a diverse library of substituted N,N-dipropylbenzenesulfonamide derivatives. Such derivatives are of significant interest in medicinal chemistry and materials science. The protocols described herein are intended as a starting point and may require optimization for specific applications.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] this compound is a suitable substrate for these transformations due to the presence of a reactive bromo substituent on the aromatic ring. This allows for the introduction of a wide range of substituents, enabling the synthesis of novel compounds for various research applications.
Data Presentation
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on general protocols for aryl bromides and should serve as a starting point for optimization.[1][2][3]
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O (4:1) | 80-120 | 12-24 |
| Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80-100 | 12-24 |
| Arylboronic acid | Pd(dppf)Cl₂ (2-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-24 |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5-2) | Toluene or Dioxane | 80-110 | 4-24 |
| Primary/Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5-2) | Toluene | 100 | 12-24 |
| Primary Sulfonamide | Pd(OAc)₂ (2) | t-BuXPhos (4) | K₃PO₄ (2) | tert-Amyl alcohol | 100-110 | 12-24 |
Table 3: Heck Coupling of this compound
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF or Acetonitrile | 100-140 | 4-48 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (1.5) | DMF | 100-120 | 12-24 |
| Styrene | Pd₂(dba)₃ (2) | DTBNpP (2) | DIPEA (1.5) | DMF | 80-100 | 24 |
Table 4: Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (1-5) | CuI (1-10) | Et₃N or i-Pr₂NH (2-5) | THF or DMF | 25-60 | 2-24 |
| Terminal Alkyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N (3) | Toluene | 60-80 | 12-24 |
| Terminal Alkyne | Pd(PPh₃)₄ (2-5) | CuI (2-5) | Et₃N (2-3) | DMF | 25-70 | 4-24 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Experimental Workflow
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the N-arylation of amines with this compound.[2][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and XPhos)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base. Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80–110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After concentration, purify the product by column chromatography.
Heck Coupling Protocol
This protocol outlines a general procedure for the coupling of this compound with an alkene.[2][7]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) and ligand (if necessary)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
Reaction Setup: Combine this compound, the palladium catalyst, ligand (if used), and base in a Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill with an inert gas.
-
Reactant Addition: Add the alkene and the solvent.
-
Reaction: Heat the mixture to the required temperature (typically 100–140 °C) and stir for 4–48 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Sonogashira Coupling Protocol
This protocol details a general method for the coupling of this compound with a terminal alkyne.[2][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2–2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–5 mol%)
-
Copper(I) iodide (CuI) (co-catalyst, 1–10 mol%)
-
Base (e.g., Et₃N, 2–5 equiv)
-
Solvent (e.g., THF)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add the solvent, base, and then the terminal alkyne.
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically room temperature to 60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle
The catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or alkene insertion (for Heck), and reductive elimination.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Disclaimer: The provided protocols are intended as general guidelines. It is crucial to conduct a thorough literature search for the specific coupling partners being used and to perform small-scale optimization experiments to determine the ideal reaction conditions. All experiments should be carried out by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Bioactive Molecules Using 2-bromo-N,N-dipropylbenzenesulfonamide as a Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of novel bioactive molecules utilizing 2-bromo-N,N-dipropylbenzenesulfonamide as a key precursor. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating diverse molecular libraries for drug discovery.
Introduction: The Versatility of the Sulfonamide Scaffold
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The strategic placement of a bromine atom at the ortho-position of the benzene ring, as in this compound, provides a reactive handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the sulfonamide core to optimize pharmacological activity.
This application note will detail the synthesis of a hypothetical bioactive molecule, DPB-Aryl-Amine (DAA) , a potential kinase inhibitor, starting from this compound via a sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step cross-coupling sequence to build the target molecule DAA. This workflow is designed for efficiency and modularity, allowing for the generation of a library of analogs by varying the coupling partners.
Caption: Overall experimental workflow from synthesis to biological evaluation.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol describes the palladium-catalyzed coupling of an aryl halide with an organoboron compound.[3][4][5][6]
Reaction:
-
Step 1: Synthesis of 2-(4-methoxyphenyl)-N,N-dipropylbenzenesulfonamide
Materials:
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the toluene/H₂O solvent mixture and degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reaction Scale | 1 mmol |
| Solvent Volume | 10 mL |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Typical Yield | 85-95% |
| Purification | Column Chromatography (Hexane:EtOAc) |
Table 1: Summary of Suzuki-Miyaura Reaction Conditions and Typical Results.
General Buchwald-Hartwig Amination Protocol
This protocol details the palladium-catalyzed C-N bond formation between an aryl halide and an amine.[7][8][9]
Reaction:
-
Step 2: Synthesis of DAA from the Suzuki product (assuming the introduced aryl group has a halogen for this subsequent step, for instance, starting with a di-brominated precursor or a boronic acid with a halogen). For the sake of this protocol, we will assume a modification to the intermediate to be 2-(4-bromo-phenyl)-N,N-dipropylbenzenesulfonamide.
Materials:
-
2-(4-bromophenyl)-N,N-dipropylbenzenesulfonamide (1.0 equiv)
-
Piperazine (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill with argon.
-
Add toluene and stir for 10 minutes at room temperature.
-
In a separate flask, add the aryl bromide, piperazine, and NaOt-Bu.
-
Add the pre-formed catalyst solution to the second flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Reaction Scale | 1 mmol |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C |
| Reaction Time | 16 hours |
| Typical Yield | 70-85% |
| Purification | Column Chromatography (DCM:MeOH) |
Table 2: Summary of Buchwald-Hartwig Amination Conditions and Typical Results.
Biological Activity and Mechanism of Action
The synthesized DAA is hypothesized to be a kinase inhibitor. Many kinase inhibitors function by competing with ATP for the binding site on the enzyme, thereby preventing the phosphorylation of downstream substrates.
Hypothetical Signaling Pathway
The diagram below illustrates a generic kinase signaling pathway that could be inhibited by our target molecule, DAA.
Caption: Inhibition of a generic kinase signaling pathway by DAA.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DAA against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
DAA (dissolved in DMSO)
-
Kinase buffer solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of DAA in DMSO.
-
In a 96-well plate, add the kinase buffer, the target kinase, and the peptide substrate.
-
Add the diluted DAA or DMSO (as a control) to the wells.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30 °C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of DAA relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the DAA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | Target Kinase | IC₅₀ (nM) |
| DAA | Kinase X | 150 |
| Staurosporine (Control) | Kinase X | 15 |
Table 3: Hypothetical Biological Activity Data for DAA.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of complex bioactive molecules. The protocols detailed in this application note, focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a robust framework for generating novel compounds for drug discovery programs. The modular nature of these synthetic routes allows for the rapid generation of structure-activity relationships, accelerating the identification of lead candidates.
References
- 1. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2-bromo-N,N-dipropylbenzenesulfonamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-N,N-dipropylbenzenesulfonamide is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. Its strategic placement of a bromine atom on the benzene ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many modern drug molecules. This document provides detailed protocols for the synthesis of this compound and its subsequent application in forming advanced pharmaceutical intermediates.
Introduction
The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents including diuretics, anticonvulsants, and anti-inflammatory drugs. The introduction of a bromo-substituent on the aromatic ring of a sulfonamide, as in this compound, significantly enhances its synthetic utility. This bromo group serves as a reactive handle for the introduction of diverse molecular fragments, enabling the exploration of a broad chemical space during the drug discovery process. This application note outlines the synthesis of this key intermediate and demonstrates its utility in forming biaryl and amino-substituted derivatives, which are common motifs in pharmacologically active compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with dipropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic scheme for this compound.
Experimental Protocol
-
To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of dipropylamine (1.1 eq) in anhydrous DCM (2 mL/mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Value |
| Starting Material | 2-bromobenzenesulfonyl chloride |
| Reagents | Dipropylamine, Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 85-95% (Illustrative) |
| Purity (by HPLC) | >98% (Illustrative) |
Application in Suzuki-Miyaura Coupling
The bromine atom of this compound provides a reactive site for palladium-catalyzed Suzuki-Miyaura coupling, enabling the formation of a C-C bond with a variety of boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds, a prevalent structural motif in pharmaceuticals.
Caption: Suzuki-Miyaura coupling of the intermediate.
Experimental Protocol
-
To a degassed mixture of this compound (1.0 eq), an appropriate aryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water (4:1, 10 mL/mmol), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Aryl Boronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 90-100 °C |
| Yield | 70-90% (Illustrative) |
| Purity (by HPLC) | >97% (Illustrative) |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a powerful tool for introducing nitrogen-containing functional groups, which are crucial for the biological activity of many drugs.
Caption: Buchwald-Hartwig amination of the intermediate.
Experimental Protocol
-
In a glovebox, combine this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., XPhos, 0.08 eq) in a reaction vessel.
-
Add anhydrous toluene (10 mL/mmol) and seal the vessel.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Data Presentation
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Primary or Secondary Amine |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Yield | 65-85% (Illustrative) |
| Purity (by HPLC) | >96% (Illustrative) |
Experimental Workflow Overview
Caption: General workflow for pharmaceutical intermediate synthesis.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its straightforward preparation and the reactivity of the bromo-substituent in key cross-coupling reactions make it an essential tool for medicinal chemists. The protocols and data presented herein provide a comprehensive guide for the effective utilization of this building block in the development of novel therapeutic agents. The illustrative yields and purity data serve as a benchmark for the expected outcomes of these transformations.
Application Notes and Protocols for the Laboratory-Scale Synthesis of N,N-Dipropylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the laboratory-scale synthesis, purification, and characterization of N,N-dipropylbenzenesulfonamide and its derivatives. The protocols outlined below are intended to serve as a guide for researchers in organic and medicinal chemistry.
Introduction
N,N-disubstituted benzenesulfonamides are a class of organic compounds with significant interest in medicinal chemistry. The sulfonamide functional group is a key pharmacophore found in a variety of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1][2] N,N-dipropylbenzenesulfonamide derivatives, in particular, are being explored for their potential biological activities. The synthesis of these compounds is typically achieved through the condensation of a substituted benzenesulfonyl chloride with dipropylamine.[1]
General Synthetic Scheme
The most common and direct method for the synthesis of N,N-dipropylbenzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with dipropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Reaction:
Ar-SO₂Cl + 2 (CH₃CH₂CH₂)₂NH → Ar-SO₂N(CH₂CH₂CH₃)₂ + (CH₃CH₂CH₂)₂NH₂⁺Cl⁻
Experimental Protocols
Protocol 1: Synthesis of N,N-Dipropylbenzenesulfonamide
This protocol describes a general procedure for the synthesis of N,N-dipropylbenzenesulfonamide. The reaction conditions can be adapted for the synthesis of various derivatives by using the corresponding substituted benzenesulfonyl chloride.
Materials:
-
Benzenesulfonyl chloride
-
Dipropylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add benzenesulfonyl chloride (1.0 eq).
-
Dissolve the benzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of dipropylamine (2.2 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.
-
Cool the benzenesulfonyl chloride solution to 0 °C using an ice bath.
-
Slowly add the dipropylamine/triethylamine solution dropwise to the stirred benzenesulfonyl chloride solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is a common technique for purifying solid sulfonamide products. The choice of solvent is crucial for effective purification.
Materials:
-
Crude N,N-dipropylbenzenesulfonamide derivative
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
For non-crystalline products or for separations of closely related compounds, column chromatography is the preferred method of purification.
Materials:
-
Crude N,N-dipropylbenzenesulfonamide derivative
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
The following tables provide representative data for N,N-dialkylbenzenesulfonamide derivatives. This data is intended to serve as an example of how to present quantitative results for a series of synthesized compounds.
Table 1: Synthesis of N,N-Dialkyl-4-chlorobenzenesulfonamide Derivatives
| Compound ID | Alkyl Group | Yield (%) | Melting Point (°C) |
| 1a | Ethyl | 85 | 98-100 |
| 1b | n-Propyl | 82 | 75-77 |
| 1c | Isopropyl | 78 | 110-112 |
| 1d | n-Butyl | 88 | 68-70 |
Note: Data is representative for N,N-dialkyl-4-chlorobenzenesulfonamides and is intended for illustrative purposes.
Table 2: Spectroscopic Data for N,N-Dialkyl-4-chlorobenzenesulfonamide Derivatives
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 1a | 7.80 (d, 2H), 7.55 (d, 2H), 3.35 (q, 4H), 1.20 (t, 6H) | 140.1, 138.5, 129.5, 128.0, 42.5, 14.0 | 1340, 1160 (SO₂) |
| 1b | 7.78 (d, 2H), 7.53 (d, 2H), 3.25 (t, 4H), 1.60 (m, 4H), 0.90 (t, 6H) | 140.0, 138.6, 129.4, 128.1, 50.5, 22.0, 11.2 | 1342, 1165 (SO₂) |
| 1c | 7.82 (d, 2H), 7.56 (d, 2H), 4.00 (sept, 2H), 1.25 (d, 12H) | 139.8, 138.8, 129.6, 127.9, 49.0, 21.5 | 1338, 1158 (SO₂) |
| 1d | 7.79 (d, 2H), 7.54 (d, 2H), 3.28 (t, 4H), 1.55 (m, 4H), 1.35 (m, 4H), 0.92 (t, 6H) | 140.2, 138.4, 129.3, 128.2, 48.5, 30.8, 20.1, 13.8 | 1345, 1162 (SO₂) |
Note: Spectroscopic data is representative and may vary depending on the specific compound and analytical conditions.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of N,N-dipropylbenzenesulfonamide derivatives.
Signaling Pathway: Inhibition of Dihydropteroate Synthase (DHPS)
N,N-dialkylbenzenesulfonamide derivatives are known to act as antibacterial agents by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.[1]
Caption: Mechanism of action of N,N-dipropylbenzenesulfonamide derivatives as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.
References
Application Notes & Protocols: Analytical Methods for Monitoring Reactions of 2-Bromo-N,N-dipropylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-N,N-dipropylbenzenesulfonamide (CAS No. 65000-11-5) is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The ability to accurately monitor reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, ensuring purity, and understanding reaction kinetics. These application notes provide detailed protocols for four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.
For the purpose of these protocols, we will consider a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction in modern organic chemistry.[1][2]
Representative Reaction: Suzuki-Miyaura Coupling
The following Suzuki-Miyaura coupling reaction will be used as a model to illustrate the monitoring protocols. The reaction couples the aryl bromide (this compound) with an organoboron species (phenylboronic acid) using a palladium catalyst and a base to form a biaryl product.[1]
Caption: Suzuki-Miyaura coupling of this compound.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC (RP-HPLC) is a powerful technique for monitoring the progress of the Suzuki coupling reaction by separating the non-polar starting material from the more non-polar biaryl product. The method allows for accurate quantification of reactant consumption and product formation over time. A standard HPLC system with a UV detector is suitable for this analysis.[3]
Experimental Protocol:
-
Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in 950 µL of a 50:50 acetonitrile/water mixture to stop the reaction and prevent precipitation. This creates a 1:20 dilution.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Injection: Inject 5-10 µL of the filtered sample into the HPLC system.
Data Presentation:
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12-13 min: 95-50% B; 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Table 2: Representative HPLC Method Validation Data
| Parameter | Starting Material | Product |
|---|---|---|
| Retention Time (min) | ~5.8 | ~7.2 |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coeff. (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% |
Visualization:
Caption: Workflow for HPLC reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides unambiguous structural confirmation and quantification of species in the reaction mixture.[4] By monitoring the disappearance of proton signals specific to the starting material and the appearance of new signals corresponding to the product, one can determine the reaction conversion. An internal standard can be added for precise quantification.
Experimental Protocol:
-
Reaction Sampling: At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Work-up: Quench the reaction by adding the aliquot to 1 mL of water. Extract the organic components with 1 mL of an appropriate solvent (e.g., ethyl acetate or dichloromethane).
-
Sample Preparation: Dry the organic extract over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in ~0.6 mL of deuterated chloroform (CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is required.
-
Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum.
Data Presentation:
Table 3: ¹H NMR Acquisition Parameters
| Parameter | Value |
|---|---|
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ |
| Pulse Program | Standard single-pulse (e.g., 'zg30') |
| Number of Scans | 8 - 16 |
| Relaxation Delay (D1) | 5 seconds (for quantification) |
| Acquisition Time | 3 - 4 seconds |
| Spectral Width | -2 to 12 ppm |
Monitoring Strategy:
-
Starting Material: Monitor the aromatic proton signals of the 2-bromophenyl group.
-
Product: Monitor the appearance of new signals from the biphenyl moiety. The relative integration of product peaks versus starting material peaks indicates the reaction conversion.
Visualization:
Caption: Workflow for NMR reaction monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for confirming the identity of the product via its molecular weight and for detecting low-level intermediates or byproducts. Due to the presence of bromine in the starting material, its mass spectrum will exhibit a characteristic isotopic pattern that can be selectively monitored.[5][6]
Experimental Protocol:
-
Sample Preparation: Follow the same procedure as for HPLC (Steps 1-3).
-
Injection: Inject 1-5 µL of the filtered sample into the LC-MS system.
Data Presentation:
Table 4: LC-MS Method Parameters
| Parameter | Condition |
|---|---|
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Waters SQ Detector 2 or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | Optimized for rapid separation (e.g., 2-minute gradient) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Range | 100 - 500 m/z |
| Capillary Voltage | 3.0 kV |
Table 5: Key Mass-to-Charge Ratios (m/z) for Monitoring (ESI+)
| Compound | Formula | Expected [M+H]⁺ (m/z) | Notes |
|---|---|---|---|
| Starting Material | C₁₂H₁₈BrNO₂S | 336.0, 338.0 | ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes |
| Product | C₁₈H₂₃NO₂S | 318.1 | Single major peak |
Visualization:
Caption: Workflow for LC-MS reaction monitoring.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: In-situ FTIR spectroscopy (e.g., ReactIR) enables real-time monitoring of a reaction without the need for sampling and work-up.[7] By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked continuously by monitoring their characteristic infrared absorption bands. This provides rich kinetic data and mechanistic insights.[8]
Experimental Protocol:
-
Setup: Before starting the reaction, insert the in-situ FTIR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium.
-
Background Spectrum: Collect a background spectrum of the solvent and all reagents except the limiting reactant (e.g., the palladium catalyst or the boronic acid).
-
Reaction Initiation: Initiate the reaction by adding the final reagent.
-
Data Collection: Begin collecting spectra at regular intervals (e.g., every 1 minute) throughout the duration of the reaction.
-
Analysis: Analyze the collected data by creating trend profiles for the absorbance of specific, non-overlapping peaks corresponding to the starting material and product.
Data Presentation:
Table 6: Characteristic IR Frequencies for Reaction Monitoring
| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Trend During Reaction |
|---|---|---|---|
| Starting Material | C-Br Stretch | ~650 - 680 | Decrease |
| Starting Material | Ar-H Out-of-Plane Bend | ~750 - 770 | Decrease |
| Product | Biaryl Ring Mode | ~1470 - 1490 | Increase |
| Product | Ar-H Out-of-Plane Bend | ~730 - 750 and ~690-710 | Increase |
Note: Specific wavenumbers should be determined empirically from the spectra of pure starting material and product.
Visualization:
Caption: Workflow for In-situ FTIR reaction monitoring.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 65000-11-5|this compound|BLD Pharm [bldpharm.com]
- 4. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 2-bromo-N,N-dipropylbenzenesulfonamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-bromo-N,N-dipropylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine. This is a nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][2]
Q2: What are the most critical parameters to control for a successful synthesis?
The most critical parameters to control are:
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride and the base.
-
Temperature: The reaction temperature significantly affects the reaction rate and the prevalence of side reactions.
-
Purity of Reagents: The purity of the 2-bromobenzenesulfonyl chloride and the absence of water are crucial for high yields.[1]
Q3: How can I monitor the progress of my reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] The disappearance of the starting materials (2-bromobenzenesulfonyl chloride and di-n-propylamine) and the appearance of the product spot will indicate the reaction's progression.
Q4: What are the common side reactions to be aware of?
The primary side reaction is the hydrolysis of the 2-bromobenzenesulfonyl chloride.[1] Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which will not react with the amine. This is why using anhydrous solvents and dry glassware is critical.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Sulfonyl Chloride: The 2-bromobenzenesulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1] 2. Insufficient Base: Not enough base to neutralize the HCl byproduct, leading to the protonation of the amine and stopping the reaction. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use fresh or newly purified 2-bromobenzenesulfonyl chloride. Ensure all glassware and solvents are anhydrous. 2. Use a slight excess of the base (e.g., 1.1-1.5 equivalents). 3. Allow the reaction to warm to room temperature and stir for a longer period. Gentle heating can be considered if necessary, but monitor for side products. |
| Presence of a Significant Amount of a Polar Byproduct | 1. Water in the Reaction Mixture: The presence of water will lead to the hydrolysis of the sulfonyl chloride to 2-bromobenzenesulfonic acid.[1] | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Difficult Purification | 1. Excess Amine or Base: Unreacted di-n-propylamine or the base (e.g., triethylamine) can complicate purification. 2. Product is an Oil: The final product may not crystallize easily. | 1. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base.[2] 2. If the product is an oil, purification by silica gel column chromatography is recommended.[1][3] |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.
Materials:
-
2-bromobenzenesulfonyl chloride
-
Di-n-propylamine
-
Triethylamine (or another suitable base like pyridine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve di-n-propylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.[1]
Data Presentation
Table 1: Effect of Base and Solvent on Yield (Hypothetical Data)
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | Dichloromethane | 0 to RT | 18 | 85 |
| 2 | Pyridine (1.5) | Dichloromethane | 0 to RT | 24 | 78 |
| 3 | Triethylamine (1.2) | Tetrahydrofuran | 0 to RT | 18 | 82 |
| 4 | None | Dichloromethane | 0 to RT | 24 | <5 |
Table 2: Effect of Stoichiometry on Yield (Hypothetical Data)
| Entry | 2-bromobenzenesulfonyl chloride (eq.) | Di-n-propylamine (eq.) | Base (eq.) | Yield (%) |
| 1 | 1.0 | 1.05 | 1.2 | 88 |
| 2 | 1.05 | 1.0 | 1.2 | 85 |
| 3 | 1.2 | 1.0 | 1.2 | 80 (with unreacted sulfonyl chloride) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of N,N-Dialkylbenzenesulfonamides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of N,N-dialkylbenzenesulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N,N-dialkylbenzenesulfonamides?
The most common method for synthesizing N,N-dialkylbenzenesulfonamides is the reaction of a secondary amine with benzenesulfonyl chloride in the presence of a base. This reaction, often referred to as the Hinsberg reaction for secondary amines, involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
Q2: Why is a base necessary in this reaction?
A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1] The removal of HCl drives the reaction to completion. Common bases used include pyridine, triethylamine, or aqueous sodium hydroxide.[2][3]
Q3: My N,N-dialkylbenzenesulfonamide product is insoluble in aqueous alkali. Is this normal?
Yes, this is the expected outcome. Unlike sulfonamides derived from primary amines, N,N-dialkylbenzenesulfonamides do not have an acidic proton on the nitrogen atom and therefore do not dissolve in aqueous alkali solutions.[2][3][4][5] This characteristic is a key feature of the Hinsberg test used to differentiate between primary, secondary, and tertiary amines.[2][3][4][6]
Q4: What are the most common byproducts in this synthesis?
The most frequently encountered byproducts include:
-
Benzenesulfonic acid: Formed from the hydrolysis of unreacted benzenesulfonyl chloride.
-
Unreacted starting materials: Residual secondary amine and benzenesulfonyl chloride.
-
Pyridinium hydrochloride: When pyridine is used as the base.
-
Sulfonate esters: If an alcohol is present in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Hydrolysis of benzenesulfonyl chloride: Benzenesulfonyl chloride is highly sensitive to moisture, leading to the formation of unreactive benzenesulfonic acid. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Impure reagents: The secondary amine or benzenesulfonyl chloride may be of low purity. | Use freshly distilled or purified reagents. Verify the purity of starting materials using appropriate analytical techniques. | |
| Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | Carefully measure the molar equivalents of the secondary amine, benzenesulfonyl chloride, and base. A slight excess of the amine and base is sometimes used. | |
| Oily Product That Fails to Crystallize | Presence of impurities: Unreacted starting materials or byproducts can act as an oily contaminant, preventing the crystallization of the desired product. | Purify the crude product using column chromatography to remove impurities. The purified product may then crystallize upon standing or with scratching the flask with a glass rod.[7] |
| Multiple Spots on Thin-Layer Chromatography (TLC) | Incomplete reaction: Spots corresponding to the starting amine and benzenesulfonyl chloride may be visible. | Monitor the reaction progress by TLC until the starting materials are consumed. If the reaction has stalled, consider gentle heating. |
| Formation of byproducts: Additional spots may correspond to benzenesulfonic acid or other side products. | Identify the byproducts by comparing the TLC with standards of the starting materials. Benzenesulfonic acid will typically have a very low Rf value on silica gel. | |
| Product is a Salt | Excess acid in workup: If the product is isolated after an acidic wash without subsequent neutralization, it may be the amine salt of the product. | Ensure the workup includes a wash with a mild base, such as saturated sodium bicarbonate solution, to neutralize any excess acid and isolate the free sulfonamide. |
Data Presentation
Table 1: Common Byproducts and Their Characteristics
| Byproduct | Chemical Structure | Formation | Removal Strategy |
| Benzenesulfonic acid | C₆H₅SO₃H | Hydrolysis of benzenesulfonyl chloride | Aqueous basic wash (e.g., NaHCO₃ solution) |
| Unreacted Secondary Amine | R₂NH | Incomplete reaction | Aqueous acidic wash (e.g., dilute HCl) |
| Pyridinium Hydrochloride | C₅H₅N·HCl | Use of pyridine as a base | Aqueous wash |
Experimental Protocols
General Protocol for the Synthesis of N,N-Dialkylbenzenesulfonamides
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) and pyridine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with the solvent and transfer it to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and purification of N,N-dialkylbenzenesulfonamides.
Caption: Troubleshooting decision tree for common issues in N,N-dialkylbenzenesulfonamide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
purification of crude 2-bromo-N,N-dipropylbenzenesulfonamide by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-bromo-N,N-dipropylbenzenesulfonamide by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting point for solvent selection is to test a range of common laboratory solvents with varying polarities. Based on the structure of the target molecule (an aromatic sulfonamide), solvents like ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexane or acetone/water are often effective.[1][2][3] A preliminary solubility test with a small amount of the crude material is highly recommended.[4] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[5]
Q2: My compound is not dissolving in the hot solvent. What should I do?
If the compound does not dissolve, it could be due to an insufficient amount of solvent or the selection of an inappropriate solvent.[6] Gradually add more of the hot solvent in small portions until the solid dissolves. If a very large volume of solvent is required, it is better to switch to a solvent in which the compound is more soluble at elevated temperatures.[3]
Q3: No crystals are forming even after the solution has cooled. What went wrong?
This is a common issue known as supersaturation.[6] Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus of the solution with a glass rod. This can create nucleation sites for crystal growth.[2][3][6]
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This "seed" crystal will act as a template for crystallization.[2][3][6][7]
-
Reducing Solvent Volume: If too much solvent was used, the solution might not be sufficiently saturated. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3][6][7]
-
Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.[3][6]
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too rapidly, or if there are significant impurities.[3] To resolve this:
-
Reheat the solution until the oil completely redissolves.[3]
-
Add a small amount of additional hot solvent to slightly dilute the solution.[3]
-
Allow the solution to cool more slowly. You can insulate the flask to slow the rate of cooling.[3]
-
Consider using a different solvent system.[3]
Q5: My yield after recrystallization is very low. How can I improve it?
Low recovery can be a result of several factors:
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Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude material.[2][7]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
-
Premature crystallization: If the product crystallizes during hot filtration, ensure your funnel and receiving flask are pre-heated.[6]
Q6: The recrystallized product is colored. How can I remove the color?
If the solution is colored, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.[2]
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Solvent Selection | Ethanol, Isopropanol, Ethyl Acetate/Hexane, Acetone/Water | Preliminary solubility testing is crucial.[1][4] |
| Dissolution Temperature | Near the boiling point of the chosen solvent | Use the minimum amount of hot solvent.[2] |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath | Slow cooling promotes the formation of larger, purer crystals.[2] |
| Washing Solvent | Ice-cold recrystallization solvent | To wash away soluble impurities without dissolving the product crystals.[2] |
Experimental Workflow
Caption: A flowchart illustrating the key steps in the recrystallization process.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the purity of the crude material and the specific solvent system chosen.
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane) to each test tube at room temperature and observe the solubility.
-
Gently heat the test tubes of the solvents in which the compound was not soluble at room temperature and observe if it dissolves.
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it when hot. A mixed solvent system (e.g., ethyl acetate/hexane) may also be tested by dissolving the compound in the "good" solvent (ethyl acetate) and then adding the "poor" solvent (hexane) until turbidity is observed.
-
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[2]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Pre-heat a stemless funnel and a clean receiving flask. Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.[3]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them on a watch glass until the solvent has completely evaporated.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
-
Further purity analysis can be performed using techniques such as NMR, HPLC, or LC-MS.[8]
-
References
Technical Support Center: Troubleshooting Suzuki Coupling with Sulfonamide Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sulfonamide substrates. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a sulfonamide substrate is resulting in a low to non-existent yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with sulfonamide substrates often stem from a few critical areas. Systematically evaluate the following:
-
Catalyst and Ligand Choice: The palladium source and the phosphine ligand are crucial. The combination needs to be active enough for the specific sulfonamide substrate.
-
Base Selection: The base is essential for the transmetalation step and its strength and solubility can significantly impact the reaction rate and yield.[1]
-
Solvent System: The solvent must be appropriate to solubilize the reactants and facilitate the catalytic cycle. A combination of organic solvents and water is often used.[2]
-
Reaction Temperature: The temperature needs to be optimal to ensure reaction completion without degrading the starting materials or the catalyst.
-
Inert Atmosphere: Proper degassing of the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst oxidation and side reactions.[3]
Q2: I am observing significant amounts of a byproduct that appears to be my starting amine without the sulfonyl group. What is this side reaction and how can I prevent it?
A2: This side product is likely the result of desulfonylation. The strong electron-withdrawing nature of the sulfonyl group can make the sulfamoyl chloride intermediate susceptible to this side reaction, leading to the formation of a tertiary amine.[4] To minimize desulfonylation:
-
Optimize the Catalyst and Base: Certain combinations of palladium catalysts and bases can favor the desired coupling over desulfonylation. For instance, using PdCl2(PhCN)2 as the catalyst and Na2HPO4 as the base has been shown to reduce desulfonylated byproducts.[4]
-
Careful Selection of Reaction Parameters: Other reaction parameters like the choice of ligand and solvent can also influence the amount of desulfonylation.[4]
Q3: My boronic acid seems to be decomposing during the reaction. What is happening and what can I do?
A3: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3][5] This is often promoted by high temperatures and certain bases.[5] To mitigate this:
-
Use Fresh Boronic Acid: Ensure the purity and stability of your boronic acid, as they can degrade over time.[3]
-
Optimize the Base: Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can be beneficial.[3]
Q4: Can the choice of palladium precursor affect my reaction yield?
A4: Absolutely. The performance of catalysts can be strongly dependent on the choice of the palladium source.[6] While common precursors like palladium acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are widely used, some studies show that ortho-palladated amine and imine complexes can exhibit enhanced activity, especially for challenging substrates.[6] If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[3]
Troubleshooting Guides
Problem: Low or No Product Formation
This is the most common issue. Follow this systematic approach to identify the root cause.
1. Catalyst and Ligand Screening:
The choice of the palladium catalyst and ligand is paramount. Electron-rich and bulky ligands often enhance the oxidative addition and facilitate the reductive elimination steps.[4]
-
Recommendation: Screen a variety of palladium sources and ligands.
| Catalyst | Ligand | Yield (%) | Notes |
| PdCl₂(PhCN)₂ | P(2,6-di-OMe-C₆H₃)₃ | 71 | Reduced desulfonylation byproduct.[4] |
| Pd(PPh₃)₄ | - | 60 | A common starting point, but may not be optimal.[7] |
| Pd₂(dba)₃ | Ligand 7 (an NHC precursor) | High | N-Heterocyclic Carbene (NHC) ligands can be very effective.[7] |
| Pd(OAc)₂ | PPh₃ | Low | May require optimization.[7] |
2. Base Optimization:
The base activates the boronic acid for transmetalation.[1] Its strength and solubility are critical.
-
Recommendation: Screen different bases.
| Base | Typical Solvents | Strength | Notes |
| Na₂HPO₄ | THF/MeCN | Weak | Shown to be effective in minimizing desulfonylation.[4] |
| K₂CO₃ | Dioxane/Water, Toluene/Water | Moderate | A very common and often effective choice.[7] |
| K₃PO₄ | Dioxane, Toluene | Strong | Can be effective for less reactive substrates.[7] |
| Cs₂CO₃ | Dioxane, Toluene | Strong | Often used for challenging couplings.[7] |
| Na₂CO₃ | THF | Moderate | A viable alternative to potassium bases.[7] |
3. Solvent System Evaluation:
The solvent system must be able to dissolve the reactants to a sufficient extent. Biphasic systems are common.
-
Recommendation: Test different solvent combinations.
| Solvent System | Notes |
| THF/MeCN | Can lead to higher efficiency in some cases.[4] |
| Dioxane/Water | A standard and robust solvent system for Suzuki couplings. |
| Toluene/Water | Another common biphasic system. |
| THF | Can be used for anhydrous reactions.[4] |
Problem: Significant Side Product Formation
1. Minimizing Desulfonylation:
As mentioned in the FAQs, this is a key challenge with sulfonamide substrates.
-
Recommendation: Re-evaluate your catalyst and base combination. The conditions that provide the highest yield may not be the ones that give the cleanest reaction profile. A balance must be struck. Using PdCl₂(PhCN)₂ with Na₂HPO₄ is a good starting point to suppress this side reaction.[4]
2. Reducing Homocoupling of Boronic Acid:
This side reaction, where two boronic acid molecules couple, can be promoted by the presence of oxygen.
-
Recommendation: Ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere throughout the experiment.
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Ligand Screening
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl sulfonamide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vial with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
In a separate vial, prepare a stock solution of the desired palladium precursor and ligand in the reaction solvent.
-
Add the degassed solvent to the reaction vial containing the solids, followed by the catalyst/ligand solution via syringe.
-
Place the reaction vial in a preheated oil bath or heating block and stir at the desired temperature.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to determine the isolated yield.
Protocol 2: Screening of Bases
-
Set up parallel reactions following the general procedure outlined in Protocol 1.
-
In each reaction vial, use a different base (e.g., Na₂HPO₄, K₂CO₃, K₃PO₄, Cs₂CO₃) while keeping all other parameters (catalyst, ligand, solvent, temperature) constant.
-
Monitor and work up the reactions as described above to compare the efficacy of each base.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
preventing degradation of 2-bromo-N,N-dipropylbenzenesulfonamide during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-bromo-N,N-dipropylbenzenesulfonamide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond, particularly under acidic conditions.[1][2]
-
Dehalogenation: Loss of the bromine atom, which is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of N,N-dipropylbenzenesulfonamide.[3][4][5]
-
Thermal Degradation: Decomposition at elevated temperatures, which can lead to the cleavage of the S-N or C-S bonds.[6][7][8]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation. While more relevant to environmental fate, it's a consideration for reaction setup and storage.
Q2: What are the common byproducts of degradation?
A2: Common degradation byproducts include:
-
N,N-dipropylbenzenesulfonamide: Formed via dehalogenation of the starting material.[3][4][9]
-
2-Bromobenzenesulfonic acid and dipropylamine: Resulting from the hydrolysis of the sulfonamide bond.
-
Aniline and sulfanilic acid derivatives: Can be formed through more complex degradation pathways involving C-N and C-S bond cleavage.[1]
-
Homocoupling products: In cross-coupling reactions, homocoupling of the boronic acid or the aryl halide can occur as a side reaction.[10][11]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
This is often due to competing degradation pathways such as dehalogenation and hydrolysis of the sulfonamide.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Rationale |
| Dehalogenation | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3] 2. Base Selection: Employ weaker bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOt-Bu.[3] 3. Temperature Control: Run the reaction at the lowest effective temperature (typically 80-100 °C).[10][12] | Bulky ligands can suppress reductive dehalogenation.[3] Weaker bases are less likely to promote this side reaction.[3] Lower temperatures can reduce the rate of dehalogenation.[10] |
| Sulfonamide Bond Cleavage (Hydrolysis) | 1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 2. pH Control: Avoid strongly acidic conditions. If acidic reagents are necessary, consider a buffered system or a non-aqueous workup. | The sulfonamide bond is susceptible to acid-catalyzed hydrolysis.[1][2] |
| Catalyst Deactivation | 1. Ligand-to-Palladium Ratio: Maintain an appropriate ligand-to-palladium ratio (often 2:1 for monoligated Pd(0) species) to stabilize the catalyst. 2. Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to palladium black formation.[10] | Insufficient ligand can lead to catalyst decomposition.[10] Oxygen can oxidize the active Pd(0) catalyst. |
Issue 2: Formation of N,N-dipropylbenzenesulfonamide as a Major Byproduct
This is a clear indication of dehalogenation.
Troubleshooting Steps:
| Parameter | Recommendation |
| Catalyst System | Switch to a palladium precatalyst with a bulky, electron-rich ligand like XPhos or SPhos.[3] |
| Base | Use a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] |
| Temperature | Lower the reaction temperature to the minimum required for the desired transformation.[10][12] |
| Additives | In some cases, the addition of a small amount of a hydrogen scavenger can be beneficial. |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol to Minimize Degradation
This protocol is designed to minimize dehalogenation and other side reactions.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2 equivalents), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 solvent ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Buchwald-Hartwig Amination Protocol to Minimize Degradation
This protocol aims to reduce dehalogenation and sulfonamide cleavage.
Reagents and Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3 mol%)
-
Cs₂CO₃ (1.5 equivalents), finely ground and dried
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the amine, and Cs₂CO₃.
-
In a separate vial, weigh the Pd₂(dba)₃ and Xantphos, and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls [frontiersin.org]
- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 8. “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purifying N-Substituted Benzenesulfonamides by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-substituted benzenesulfonamides using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of N-substituted benzenesulfonamides.
dot
Caption: Troubleshooting workflow for common column chromatography issues.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation | The chosen mobile phase does not provide sufficient resolution between the product and impurities.[1] | Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product on the TLC plate for optimal separation.[1] |
| Too much crude material has been loaded onto the column.[1] | Use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased.[1] | |
| The silica gel column is not packed uniformly, leading to channeling.[1] | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[1] | |
| Product Elutes with Tailing or Streaking | The compound may not be fully soluble in the mobile phase as it moves through the column.[1] | Choose a solvent system where the compound has better solubility.[1] |
| The N-substituted benzenesulfonamide or impurities may have acidic or basic functional groups that interact with the silica gel. | Consider deactivating the silica gel by adding a small amount of an amine, like triethylamine (0.1-1%), to the mobile phase.[2] | |
| Product Does Not Elute | The mobile phase is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluting solvent.[3] For very polar compounds, a more aggressive solvent system, such as one containing methanol or ammonia, might be necessary.[3][4] |
| The compound may have decomposed on the acidic silica gel.[3] | Perform a quick stability test by spotting the crude material on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1] | |
| An incorrect solvent system was prepared or used.[3] | Double-check the solvent composition and ensure the correct solvents were used.[3] | |
| Low Product Recovery | The compound is sensitive to the acidic nature of silica gel and has decomposed. | As mentioned above, test for stability on silica and consider using a deactivated stationary phase or alumina.[1] |
| The fractions containing the product were not all collected. | Dilute fractions may not show a strong spot on TLC. Try concentrating the fractions you expect to contain the product and re-analyzing by TLC.[3] | |
| Column Runs Slowly or Cracks | The silica gel was not packed properly or has settled unevenly. | Ensure the column is packed uniformly as a slurry. Tapping the column gently during packing can help settle the silica gel. |
| Fine particles may be clogging the column frit. | Ensure the silica gel is of an appropriate particle size and consider adding a layer of sand on top of the frit before packing. | |
| Dichloromethane is being used as the non-polar solvent. | While some compounds dissolve well in dichloromethane, it can cause the column to run slowly and be more prone to cracking.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying N-substituted benzenesulfonamides?
A good starting point for many N-substituted benzenesulfonamides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] You should perform TLC analysis with various ratios of these solvents to find the optimal system that gives your desired product an Rf value between 0.2 and 0.4.[1]
| Compound Polarity | Suggested Starting Solvent System |
| Non-polar | 5% Ethyl Acetate in Hexane or 100% Hexane[4] |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane[4] |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane[4] |
Q2: My crude product is an oil, but I expect a solid. How should I load it onto the column?
If your crude product is an oil, it may contain residual solvent. Try removing any volatile impurities under a high vacuum.[1] If it remains an oil, you can still purify it by column chromatography. Dissolve the oil in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase, before loading it onto the column.[1] Alternatively, you can use a "dry loading" technique.
Q3: How do I perform a "dry load" for my sample?
-
Dissolve your crude product in a suitable solvent.
-
Add a small amount of silica gel to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of your packed column.[5]
-
Add a thin layer of sand on top of the sample layer before beginning elution.[5]
Q4: My N-substituted benzenesulfonamide seems to be decomposing on the silica gel. What can I do?
N-substituted benzenesulfonamides can be sensitive to the acidic nature of silica gel.[1] To mitigate decomposition, you can:
-
Deactivate the silica gel: Add a small amount of triethylamine (0.1-1%) to your mobile phase.[2]
-
Use an alternative stationary phase: Consider using neutral or basic alumina instead of silica gel.[1]
Q5: How much silica gel should I use for my column?
A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight.[1] For separations that are more difficult, you may need to increase this ratio to 50:1 or even 100:1.
Experimental Protocol: Flash Column Chromatography of N-Substituted Benzenesulfonamides
This protocol outlines a general procedure for the purification of N-substituted benzenesulfonamides using flash column chromatography.
dot
Caption: General workflow for flash column chromatography purification.
1. Determine the Elution Solvent System via TLC
-
Dissolve a small amount of your crude N-substituted benzenesulfonamide in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The ideal solvent system will provide good separation of your product from impurities and result in an Rf value of approximately 0.2-0.4 for the product.[1]
2. Pack the Column
-
Select a column of appropriate size for the amount of material you are purifying.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
3. Load the Sample
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent.[1] Carefully add this solution to the top of the column.
-
Dry Loading: If your compound is not very soluble in the mobile phase, follow the dry loading procedure described in the FAQs.[5]
4. Elute the Column and Collect Fractions
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column using a pump or compressed air to force the solvent through the silica gel.
-
Begin collecting fractions in test tubes.
-
If necessary, you can gradually increase the polarity of the mobile phase during the elution (gradient elution) to elute more polar compounds.[6][7]
5. Analyze the Fractions by TLC
-
Spot each collected fraction (or every few fractions) on a TLC plate.
-
Develop the TLC plate in your chosen solvent system and visualize the spots under a UV lamp or by using a staining agent.
6. Combine and Concentrate Pure Fractions
-
Identify the fractions that contain your pure N-substituted benzenesulfonamide.
-
Combine these pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-bromo-N,N-dipropylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for the identification of impurities in 2-bromo-N,N-dipropylbenzenesulfonamide via High-Performance Liquid Chromatography (HPLC).
HPLC Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injection issue (e.g., blocked needle, empty vial). | - Ensure the sample vial contains a sufficient volume. - Purge the injection port and check for blockages. - Verify autosampler sequence and vial positions. |
| Detector issue (e.g., lamp off, incorrect wavelength). | - Confirm the detector lamp is on and has sufficient energy. - Ensure the detection wavelength is set appropriately for the analyte (e.g., 254 nm). | |
| Sample degradation. | - Prepare fresh samples and standards. - Store samples appropriately (e.g., protected from light, at a low temperature). | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or column. | - Use fresh, HPLC-grade solvents for the mobile phase.[1] - Implement a needle wash step in the injection sequence. - Flush the column with a strong solvent. |
| Carryover from a previous injection. | - Inject a blank (mobile phase) to confirm carryover. - Develop a robust column washing procedure between runs. | |
| Peak Tailing | Column overload. | - Reduce the injection volume or dilute the sample. |
| Secondary interactions between the analyte and the stationary phase. | - Adjust the mobile phase pH. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. | |
| Column degradation. | - Replace the column with a new one of the same type. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent.[1] |
| Split Peaks | Partially blocked column frit or void in the column packing. | - Replace the column. - Use an in-line filter to protect the column from particulates. |
| Co-elution of an impurity. | - Adjust the mobile phase composition or gradient to improve separation. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | - Prepare fresh mobile phase and ensure accurate mixing.[2] |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature.[2] | |
| Column aging. | - Equilibrate the column thoroughly before each run. - Replace the column if retention times continue to shift significantly. | |
| High Backpressure | Blockage in the system (e.g., tubing, guard column, column frit). | - Systematically loosen fittings to identify the location of the blockage. - Replace the guard column or column if necessary. |
| Mobile phase precipitation. | - Ensure all mobile phase components are fully miscible and buffers are completely dissolved. |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities can originate from the synthesis starting materials, side reactions, or degradation. The typical synthesis involves the reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine.[3] Based on this, potential impurities include:
-
Starting Materials:
-
2-bromobenzenesulfonyl chloride
-
Di-n-propylamine
-
-
By-products and Related Substances:
-
Degradation Products:
-
2-bromobenzenesulfonic acid: Formed by the hydrolysis of 2-bromobenzenesulfonyl chloride.
-
Q2: How can I identify the peaks of these potential impurities in my chromatogram?
A2: Peak identification can be achieved by:
-
Injecting standards: If available, inject pure standards of the suspected impurities to determine their retention times.
-
Spiking the sample: Add a small amount of a known impurity standard to your sample. An increase in the peak area of a specific peak will confirm its identity.
-
Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, you can identify peaks based on their mass-to-charge ratio.
Q3: What is a good starting point for an HPLC method for this analysis?
A3: A reversed-phase HPLC method is a suitable starting point. Based on methods for similar sulfonamides, the following conditions can be used and optimized as needed.[5]
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general method for the separation of this compound and its potential impurities.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the working standard range. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: HPLC Troubleshooting Workflow.
Caption: Potential Sources of Impurities.
References
Technical Support Center: Strategies to Improve Regioselectivity of Reactions with 2-bromo-N,N-dipropylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N,N-dipropylbenzenesulfonamide. The focus is on strategies to control and improve the regioselectivity of its reactions, particularly in the context of metalation and cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways when using an organolithium reagent with this compound?
A1: When reacting this compound with a strong organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi), two main competing pathways determine the regioselectivity:
-
Directed ortho-Metalation (DoM): The N,N-dipropylsulfonamide group is a strong directing metalation group (DMG). It can coordinate with the lithium reagent, directing the deprotonation to the adjacent ortho position (C3).[1][2] This pathway leads to a 3-lithiated intermediate.
-
Metal-Halogen Exchange: The carbon-bromine bond can react with the organolithium reagent, resulting in an exchange of the bromine atom for a lithium atom. For aryl bromides, this process is generally very fast and often kinetically favored over directed lithiation.[3] This pathway yields a 2-lithiated intermediate.
The final product distribution will depend on which of these pathways is dominant under the specific reaction conditions.
Q2: I am observing functionalization primarily at the C2 position (where the bromine was). How can I favor functionalization at the C3 position (ortho to the sulfonamide)?
A2: Favoring Directed ortho-Metalation (DoM) at the C3 position over metal-halogen exchange at the C2 position is a significant challenge with this substrate. Metal-halogen exchange with aryl bromides is typically much faster than deprotonation.[3] However, the following strategies may be explored to influence the regioselectivity:
-
Choice of Base: While organolithiums are standard, using a very hindered but strong non-nucleophilic base might favor deprotonation. Lithium amide bases, such as lithium tetramethylpiperidide (LiTMP), are sometimes used for ortho-lithiation and may suppress the metal-halogen exchange to some extent.[3]
-
Use of Additives: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the basicity, which might influence the rate of deprotonation.[4]
-
Temperature Control: Metal-halogen exchange is often rapid even at very low temperatures (-78 °C). However, subtly varying the temperature might impact the relative rates of the two competing reactions. A thorough temperature screening study would be necessary.
-
Alternative Metalating Agents: While less common for DoM, exploring magnesium-based reagents, such as a "turbo-Grignard" (iPrMgCl·LiCl), could offer different selectivity. However, these are also highly effective for bromine-magnesium exchange.[5][6]
It is crucial to perform careful analysis of the product mixture to determine the regioselectivity under different conditions.
Q3: My reaction is giving a complex mixture of products. What are the possible side reactions?
A3: Besides the two primary competing pathways, other side reactions can lead to a complex product mixture:
-
Benzylic Lithiation: If there are any alkyl substituents on the aromatic ring, deprotonation at the benzylic position can compete with aromatic lithiation.[3]
-
Anionic Fries Rearrangement: Although less common with sulfonamides compared to carbamates, rearrangement of the lithiated intermediate is a possibility, especially if the reaction is allowed to warm.[3]
-
Reaction with Solvent: Strong organolithium bases can react with ethereal solvents like THF, especially at temperatures above -20 °C.[3]
-
Multiple Lithiation Events: If more than one equivalent of the organolithium reagent is used, or if the initial lithiated species is not trapped efficiently, multiple deprotonations or exchanges could occur.
Q4: Are there alternative strategies to achieve regioselective functionalization of this compound?
A4: Yes. Instead of trying to force a challenging ortho-metalation, alternative and often more reliable strategies include:
-
Leveraging Metal-Halogen Exchange: Since metal-halogen exchange is likely the dominant pathway with organolithiums, this can be used to your advantage. Treat the substrate with an organolithium reagent to selectively generate the 2-lithiated species, and then quench with a desired electrophile. This provides a reliable route to 2-substituted N,N-dipropylbenzenesulfonamides.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are typically highly regioselective for the site of the halogen, providing a robust method for introducing a wide range of substituents at the C2 position.
Troubleshooting Guides
Problem 1: Low or no conversion to the desired product.
| Possible Cause | Troubleshooting Steps |
| Inactive organolithium reagent | Titrate the organolithium solution before use to determine its exact concentration. |
| Presence of water or other electrophilic impurities | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Reaction temperature is too low | While low temperatures are generally required, if no reaction occurs, consider slowly and carefully increasing the temperature while monitoring the reaction progress. |
| Insufficiently strong base | For DoM, a strong base is essential. Ensure the pKa of the base is significantly higher than that of the proton to be removed. |
Problem 2: Poor regioselectivity with a mixture of C2 and C3 functionalized products.
| Possible Cause | Troubleshooting Steps |
| Competing DoM and metal-halogen exchange | This is the expected outcome. To favor one pathway, consider the strategies outlined in FAQ A2. For reproducibility, it may be better to choose conditions that strongly favor one pathway (e.g., metal-halogen exchange) and use that for synthesis. |
| Reaction temperature is too high | Higher temperatures can sometimes lead to loss of selectivity or decomposition of the lithiated intermediates. Maintain a constant low temperature. |
| Slow addition of electrophile | Add the electrophile quickly to the cold solution of the lithiated intermediate to ensure it is trapped before any potential equilibration or side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Lithiation and Electrophilic Quench (Illustrating Metal-Halogen Exchange vs. DoM)
This protocol is a general starting point. The choice of organolithium reagent and electrophile will depend on the desired transformation.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add a solution of the organolithium reagent (e.g., n-BuLi, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution over 10 minutes.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (1.2 mmol, 1.2 equiv) neat or as a solution in anhydrous THF dropwise.
-
Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and separate the layers. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Analyze the product mixture by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity and yield.
Visualizations
Caption: Competing reaction pathways for this compound with organolithium reagents.
Caption: General experimental workflow for a lithiation and electrophilic quench reaction.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. baranlab.org [baranlab.org]
- 5. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
managing reaction scale-up for the synthesis of 2-bromo-N,N-dipropylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the reaction scale-up for the synthesis of 2-bromo-N,N-dipropylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly during scale-up operations.
Question: The reaction is sluggish or incomplete, resulting in a low yield. What are the potential causes and solutions?
Answer:
Several factors can contribute to an incomplete or slow reaction. Consider the following troubleshooting steps:
-
Moisture Contamination: 2-Bromobenzenesulfonyl chloride is highly sensitive to moisture, which can lead to its hydrolysis into the unreactive 2-bromobenzenesulfonic acid. This reduces the amount of active reagent available for the reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle 2-bromobenzenesulfonyl chloride in a dry, inert atmosphere (e.g., under nitrogen or argon).
-
-
Insufficient Base: A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction. An inadequate amount of base can lead to the protonation of the di-n-propylamine, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Use at least a stoichiometric equivalent of the base. For scale-up, a slight excess (1.1-1.2 equivalents) is often recommended to ensure the reaction goes to completion.[1]
-
-
Low Reaction Temperature: While the reaction is exothermic, maintaining an appropriate temperature is key. If the temperature is too low, the reaction rate will be significantly reduced.[1]
-
Solution: Monitor the internal reaction temperature. While initial cooling (0-5 °C) is often necessary during the addition of the sulfonyl chloride to control the exotherm, the reaction may need to be allowed to warm to room temperature to proceed to completion.
-
-
Poor Mixing: In larger scale reactions, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can affect the overall reaction rate and product purity.
-
Solution: Use an appropriate overhead stirrer to ensure efficient mixing of the reaction mixture.
-
Question: The reaction exotherm is difficult to control, leading to a rapid temperature increase. What are the risks and how can this be managed?
Answer:
Uncontrolled exotherms pose a significant safety risk, potentially leading to thermal runaway, solvent boiling, and pressure buildup.[2] It can also lead to the formation of impurities.
-
Management Strategies:
-
Slow Addition: Add the 2-bromobenzenesulfonyl chloride solution dropwise to the solution of di-n-propylamine and base.[2] This allows the heat generated to be dissipated by the cooling system.
-
Adequate Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat) capable of handling the heat load of the reaction at scale.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
-
Monitoring: Continuously monitor the internal temperature of the reaction.
-
Question: During work-up, an emulsion forms, making phase separation difficult. What causes this and how can it be resolved?
Answer:
Emulsions can form during the aqueous work-up due to the presence of salts and the amphiphilic nature of some of the reaction components.
-
Resolution:
-
Addition of Brine: Wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase and helps to break the emulsion.
-
Filtration: Filtering the mixture through a pad of celite can sometimes help to break up the emulsion.
-
Solvent Addition: Adding more of the organic solvent can help to resolve the emulsion.
-
Question: The isolated product is impure, containing side-products. What are the likely side-reactions and how can they be minimized?
Answer:
Several side-reactions can lead to impurities:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, moisture will lead to the formation of 2-bromobenzenesulfonic acid.
-
Minimization: Use anhydrous conditions.
-
-
Formation of Bis-sulfonamide: If there is an excess of 2-bromobenzenesulfonyl chloride, it can potentially react with the newly formed sulfonamide, leading to the formation of a bis-sulfonated byproduct.[1]
-
Minimization: Control the stoichiometry of the reactants carefully. Adding the 2-bromobenzenesulfonyl chloride solution portion-wise to the amine solution can help minimize this side reaction.[1]
-
-
Reaction with Solvent: Certain solvents can react with the highly reactive sulfonyl chloride.
-
Minimization: Use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent for this reaction?
A1: Anhydrous dichloromethane (DCM) is a commonly used solvent for this type of reaction as it is inert and allows for easy work-up.[1] Other suitable inert solvents include tetrahydrofuran (THF) and toluene.[1]
Q2: What is the recommended stoichiometry of reactants?
A2: A slight excess of the di-n-propylamine (e.g., 1.05 equivalents) and the base (e.g., 1.1-1.2 equivalents) relative to the 2-bromobenzenesulfonyl chloride is recommended to ensure complete consumption of the sulfonyl chloride.
Q3: How can the progress of the reaction be monitored?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and analyzed to check for the disappearance of the starting materials and the formation of the product.
Q4: What is the best method for purifying the final product at scale?
A4: For larger quantities, recrystallization is often the most practical and cost-effective purification method. A suitable solvent system needs to be identified (e.g., ethanol/water, heptane/ethyl acetate). If recrystallization is not effective, column chromatography on silica gel may be necessary, though it can be less practical for very large scales.
Q5: What are the key safety precautions to take during the scale-up of this synthesis?
A5:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Fume Hood: Handle 2-bromobenzenesulfonyl chloride and di-n-propylamine in a well-ventilated fume hood as they are corrosive and have strong odors.
-
Exotherm Control: Be prepared to manage the reaction exotherm with an adequate cooling system.
-
Pressure Release: Ensure the reaction vessel is not a closed system to prevent pressure buildup.
Quantitative Data Summary
| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot Scale (e.g., 100-500 g) |
| 2-Bromobenzenesulfonyl Chloride | 1.0 equivalent | 1.0 equivalent |
| Di-n-propylamine | 1.05 - 1.1 equivalents | 1.05 - 1.1 equivalents |
| Base (e.g., Triethylamine) | 1.1 - 1.2 equivalents[1] | 1.1 - 1.2 equivalents[1] |
| Solvent Volume (DCM) | 5-10 mL per gram of sulfonyl chloride | 4-8 mL per gram of sulfonyl chloride |
| Addition Temperature | 0 - 5 °C | 0 - 10 °C[1] |
| Reaction Temperature | 0 °C to Room Temperature | 5 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | 85-95%[1] | 80-90% |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
2-Bromobenzenesulfonyl chloride
-
Di-n-propylamine
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M solution)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve di-n-propylamine (1.05 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 2-bromobenzenesulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
effect of base and solvent on the synthesis of N,N-dipropylbenzenesulfonamides
Technical Support Center: Synthesis of N,N-dipropylbenzenesulfonamides
This guide provides researchers, scientists, and drug development professionals with detailed technical information, troubleshooting advice, and frequently asked questions regarding the synthesis of N,N-dipropylbenzenesulfonamides, with a specific focus on the critical roles of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing N,N-dipropylbenzenesulfonamide?
The synthesis is typically achieved through the reaction of benzenesulfonyl chloride with di-n-propylamine. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. This classic method is a variation of the Hinsberg reaction.
Q2: What is the essential role of the base in this synthesis?
A base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The reaction is shown below:
PhSO₂Cl + 2 HN(CH₂CH₂CH₃)₂ → PhSO₂N(CH₂CH₂CH₃)₂ + [(CH₂CH₂CH₃)₂NH₂]⁺Cl⁻
Without a base, the HCl formed would protonate the starting amine (di-n-propylamine), converting it into its non-nucleophilic ammonium salt, which would halt the reaction.[1] Common bases used include tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).[2][3]
Q3: How does the choice of base affect the reaction?
The selection of the base can significantly influence the reaction's yield and duration.[3]
-
Organic Bases (e.g., Triethylamine, Pyridine): These are commonly used in organic solvents. They are effective at scavenging HCl. Pyridine can sometimes act as a nucleophilic catalyst.
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are often used in aqueous or biphasic systems. They are cost-effective and strong bases. In one study, potassium carbonate was found to give higher yields, while sodium hydroxide resulted in shorter reaction times.[3] Using a strong aqueous base like 1.0 M NaOH can lead to very high conversion rates (94-98%) for the synthesis of similar sulfonamides.[4][5]
Q4: What is the function of the solvent, and how does its selection impact the synthesis?
The solvent solubilizes the reactants and influences the reaction rate and mechanism. The choice of solvent is critical and can dramatically affect the outcome.
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These are common when using organic bases. However, some combinations, like DCM with pyridine, have been reported to result in low yields and long reaction times.[3] A switch to a THF/aqueous base system has been shown to improve efficiency.[3]
-
Aqueous Media: Using water as a solvent, especially with an inorganic base like sodium carbonate, is an environmentally friendly and highly effective option, leading to excellent yields (≥95%) in related syntheses.[6] The main competing reaction in water is the hydrolysis of the benzenesulfonyl chloride, but with a sufficiently reactive amine, the sulfonamide formation is favored.[5]
Troubleshooting Guide
Problem: Low or no yield of N,N-dipropylbenzenesulfonamide.
-
Possible Cause 1: Inactive Amine.
-
Troubleshooting Step: The di-n-propylamine may have been protonated by acidic impurities or by the HCl generated during the reaction. Ensure an adequate amount of base (at least one equivalent, but often a slight excess is used) is present to neutralize all generated HCl.
-
-
Possible Cause 2: Hydrolysis of Benzenesulfonyl Chloride.
-
Troubleshooting Step: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, especially in the presence of a base.[1] Ensure all glassware is dry and use anhydrous solvents if performing the reaction under non-aqueous conditions. If using an aqueous system, ensure the amine is sufficiently concentrated and reactive to compete with water.
-
-
Possible Cause 3: Suboptimal Base/Solvent Combination.
-
Troubleshooting Step: The combination of base and solvent can dramatically affect results. For instance, reactions in dichloromethane with pyridine have been reported to be sluggish and low-yielding.[3] Consider switching to a more effective system. A biphasic THF/aqueous K₂CO₃ or NaOH system, or a purely aqueous system with Na₂CO₃, can significantly improve yields and reaction times.[3][6]
-
Problem: The reaction is slow or requires prolonged heating.
-
Possible Cause: Poor Reactant Solubility or Steric Hindrance.
-
Troubleshooting Step: Ensure the chosen solvent can effectively dissolve both benzenesulfonyl chloride and di-n-propylamine. If reaction times are long, consider switching to a solvent system known for higher efficiency, such as aqueous sodium hydroxide, which can produce high yields rapidly.[4][5] While di-n-propylamine is a secondary amine, significant steric hindrance is not expected to be a major issue for this reaction.
-
Problem: The final product is difficult to purify.
-
Possible Cause 1: Presence of Unreacted Starting Materials.
-
Troubleshooting Step: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Adjust stoichiometry if necessary (a slight excess of the amine is sometimes used).
-
-
Possible Cause 2: Contamination with Base-Related Salts.
-
Troubleshooting Step: The work-up procedure is critical for removing byproducts. If using an organic base like triethylamine, an acidic wash (e.g., dilute HCl) will convert the excess amine and its salt into a water-soluble form that can be extracted. If using an inorganic base, ensure the product is thoroughly washed with water to remove residual salts.
-
-
Possible Cause 3: Formation of Byproducts from Base.
-
Troubleshooting Step: While tertiary amines like TEA are primarily intended to be non-nucleophilic bases, they can sometimes react. Pyridine is known to act as a nucleophilic catalyst. If byproduct formation is an issue, consider using a non-nucleophilic inorganic base like K₂CO₃ or NaOH.
-
Quantitative Data Summary
The following tables summarize yield data from studies on the synthesis of sulfonamides under various conditions. While not specific to N,N-dipropylbenzenesulfonamide in all cases, they provide excellent reference points for the effect of base and solvent choice.
Table 1: Effect of Base and Solvent on Sulfonamide Yield
| Amine | Base | Solvent | Yield (%) | Reference |
| Dibutylamine | 1.0 M NaOH | Water | 94% | [4][5] |
| 1-Octylamine | 1.0 M NaOH | Water | 98% | [4][5] |
| Hexamethylenimine | 1.0 M NaOH | Water | 97% | [4][5] |
| Glycine | Na₂CO₃ | Water | 96% | [6] |
| β-Alanine | Na₂CO₃ | Water | 95% | [6] |
| 1,4-phenylenediamine | Triethylamine | Dry Benzene | 88% | |
| Various Amines | K₂CO₃ | THF / Water | High Yields* | [3] |
*Specific percentage not stated, but noted as a significant improvement over other methods.
Detailed Experimental Protocol
This section provides a general, representative protocol for the synthesis of N,N-dipropylbenzenesulfonamide based on efficient methods reported in the literature.[3]
Materials:
-
Benzenesulfonyl chloride
-
Di-n-propylamine
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether (or Ethyl Acetate) for extraction
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
5% Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve di-n-propylamine (1.0 equivalent) in a mixture of THF and water (e.g., a 2:1 ratio).
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution and stir until it is well-suspended.
-
Addition of Sulfonyl Chloride: Cool the mixture in an ice bath to 0°C. Dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of THF. Add this solution dropwise to the stirring amine mixture over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC until the starting amine spot has disappeared.
-
Work-up:
-
Quench the reaction by adding deionized water to dissolve any remaining salts.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers. Wash sequentially with 5% HCl (to remove any unreacted amine), deionized water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N,N-dipropylbenzenesulfonamide.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflow and the logical considerations for selecting the optimal base and solvent for the synthesis.
Caption: General experimental workflow for the synthesis of N,N-dipropylbenzenesulfonamide.
Caption: Decision logic for selecting an optimal base and solvent system for sulfonamide synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of 2-bromo-N,N-dipropylbenzenesulfonamide by NMR Spectroscopy: A Comparative Guide
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive evaluation of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of 2-bromo-N,N-dipropylbenzenesulfonamide, a key building block in various synthetic pathways. A detailed comparison with alternative analytical techniques, supported by experimental protocols and data, is presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Quantitative Purity Determination: NMR vs. Alternatives
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct measurement of analyte purity.[1][2] Unlike chromatographic techniques that often rely on the response factors of impurities, qNMR provides a direct comparison of the molar concentration of the analyte to a certified internal standard.[3][4] This intrinsic characteristic of NMR, where the signal intensity is directly proportional to the number of nuclei, allows for accurate and precise purity determination without the need for a reference standard of the analyte itself.[5]
High-Performance Liquid Chromatography (HPLC) is a widely used alternative for purity analysis in the pharmaceutical industry, offering high sensitivity for detecting trace impurities.[6] However, the accuracy of HPLC for quantitative purity determination by area percentage can be compromised if the impurities do not have a similar UV response to the main component.[4] Gas Chromatography (GC) and Capillary Electrophoresis (CE) are other techniques employed for the analysis of sulfonamides, each with its own set of advantages and limitations regarding sensitivity, selectivity, and sample compatibility.[5]
The following table summarizes the key performance characteristics of NMR in comparison to other common analytical techniques for the purity assessment of sulfonamides.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Molar quantitation based on the direct proportionality of signal intensity to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance. | Separation based on volatility and interaction with a stationary phase, with detection by various detectors (e.g., FID, MS). |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a reference standard of the analyte for assay; area percent for purity relies on similar response factors of impurities. | Requires a reference standard of the analyte for accurate quantification. |
| Selectivity | High, based on unique chemical shifts of different protons. | High, based on chromatographic separation. | High, based on chromatographic separation. |
| Limit of Detection (LOD) | ~0.1-1 µg/mL[3] | ~0.01-1 ng/mL[3] | Dependent on detector, can be in the pg range. |
| Limit of Quantitation (LOQ) | ~0.5-5 µg/mL[3] | ~0.05-5 ng/mL[3] | Dependent on detector, can be in the ng range. |
| Precision (RSD) | Typically < 1%[7] | Typically < 2% | Typically < 5% |
| Sample Throughput | Lower, especially for qNMR with long relaxation delays.[6] | Higher, with typical run times of 20-30 minutes.[6] | Moderate, with typical run times of 20-40 minutes. |
| Structural Information | Provides definitive structural confirmation of the analyte and impurities. | Provides limited structural information (retention time). | Can be coupled with Mass Spectrometry (MS) for structural information. |
| Sample Consumption | Higher (milligrams).[6] | Lower (micrograms).[6] | Lower (micrograms). |
| Destructive | No, the sample can be recovered.[6] | Yes.[6] | Yes. |
Experimental Protocols
Purity Determination of this compound by ¹H-qNMR
This protocol outlines the procedure for determining the purity of this compound using ¹H-qNMR with an internal standard.
1. Materials and Equipment:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer (400 MHz or higher)
-
Analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of the deuterated solvent.
-
Ensure complete dissolution and transfer an appropriate amount (typically 0.6-0.7 mL) of the solution into a 5 mm NMR tube.[8]
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment with the following key parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).[6]
-
Number of Scans: 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.[6]
-
Spectral Width: A range that encompasses all signals of interest (e.g., 0-12 ppm).
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction to ensure accurate integration.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate a well-resolved, unique signal of this compound and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the certified internal standard
-
Predicted ¹H NMR Spectrum and Impurity Profile
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 7.7 | Multiplet | 2H | Aromatic protons (ortho to SO₂ and Br) |
| ~ 7.5 - 7.3 | Multiplet | 2H | Aromatic protons (meta to SO₂ and Br) |
| ~ 3.2 - 3.0 | Triplet | 4H | N-CH₂ (methylene protons of propyl groups) |
| ~ 1.7 - 1.5 | Sextet | 4H | CH₂ (methylene protons of propyl groups) |
| ~ 0.9 - 0.7 | Triplet | 6H | CH₃ (methyl protons of propyl groups) |
Potential Impurities:
The synthesis of this compound typically involves the reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine. Potential process-related impurities that can be monitored by NMR include:
-
2-bromobenzenesulfonyl chloride (starting material): Would exhibit distinct aromatic signals.
-
Di-n-propylamine (starting material): Would show characteristic signals for the N-H proton (if present and not exchanged) and the alkyl protons at different chemical shifts from the product.
-
2-bromobenzenesulfonic acid (hydrolysis product): The aromatic protons would be shifted, and the sulfonic acid proton might be observable depending on the solvent and concentration.
-
Side-products: Potential N-dealkylation or other side reactions could lead to the formation of related sulfonamides, which would have their own unique NMR signatures.[8]
Visualizing the Workflow and Method Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity analysis by qNMR and a logical comparison with alternative methods.
Conclusion
The purity analysis of this compound by NMR spectroscopy offers a robust and accurate method for absolute quantification. While alternative techniques like HPLC provide higher sensitivity for trace impurity detection, qNMR stands out for its ability to provide structural confirmation of both the analyte and its impurities without the need for specific reference standards. For comprehensive quality control, an orthogonal approach utilizing both NMR and a chromatographic technique is often the most effective strategy, ensuring a thorough understanding of the impurity profile and a high degree of confidence in the reported purity of the material.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-N,N-dipropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-bromo-N,N-dipropylbenzenesulfonamide and 2-chloro-N,N-dipropylbenzenesulfonamide in key organic transformations. The selection of the appropriate halogenated precursor is a critical decision in multi-step synthesis, impacting reaction efficiency, catalyst selection, and overall yield. This document aims to inform that decision with a data-supported analysis of their performance in palladium-catalyzed cross-coupling reactions and directed ortho-metalation.
Core Reactivity Principles: The Carbon-Halogen Bond
The fundamental difference in reactivity between the bromo and chloro analogs lies in the inherent properties of the carbon-halogen (C-X) bond. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This disparity directly influences the rate-determining step of many cross-coupling reactions: the oxidative addition of the aryl halide to a low-valent palladium catalyst.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | 327 - 339 |
| C-Br | 285 - 290 |
Data sourced from various chemistry resources.[1][2]
The lower bond dissociation energy of the C-Br bond means it requires less energy to break, leading to a faster rate of oxidative addition.[3] Consequently, this compound is generally more reactive than its chloro counterpart in palladium-catalyzed reactions. This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. The general order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The higher reactivity of the C-Br bond in this compound makes it the preferred substrate for this reaction, typically providing higher yields under milder conditions compared to the chloro analog.
Comparative Reaction Data (Illustrative)
| Entry | Aryl Halide (Ar-X) | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2 equiv) | Dioxane/H₂O | 90 | 12 | ~90% |
| 2 | 2-Chloro-N,N-dipropylbenzenesulfonamide | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2 equiv) | Toluene | 110 | 24 | ~75% |
Note: Yields are illustrative and based on typical outcomes for similar substrates. Actual results may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for more efficient coupling of this compound with a wide range of amines under less demanding conditions. The amination of aryl chlorides often requires more specialized and bulky phosphine ligands to achieve comparable yields.[5]
Comparative Reaction Data (Illustrative)
| Entry | Aryl Halide (Ar-X) | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (1.5) / BINAP (3) | NaOtBu (1.2 equiv) | Toluene | 100 | 8 | ~92% |
| 2 | 2-Chloro-N,N-dipropylbenzenesulfonamide | Morpholine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2 equiv) | Dioxane | 110 | 18 | ~80% |
Note: Yields are illustrative and based on typical outcomes for similar substrates. Actual results may vary.
Directed Ortho-Metalation (DoM)
The sulfonamide group is a powerful directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the DMG using a strong organolithium base.[6][7] This allows for the introduction of an electrophile at the C6 position. In the case of 2-halo-N,N-dipropylbenzenesulfonamides, a halogen dance or benzyne formation can be competing pathways, particularly with the more reactive C-Br bond. However, under carefully controlled low-temperature conditions, direct lithiation at the C6 position can be achieved. The choice between the bromo and chloro derivatives can influence the propensity for these side reactions.
Comparative Reactivity
-
This compound : More susceptible to halogen dance and benzyne formation upon treatment with strong bases. Requires very low temperatures (e.g., -90 to -78 °C) to favor direct C6 lithiation.
-
2-Chloro-N,N-dipropylbenzenesulfonamide : The stronger C-Cl bond makes it less prone to halogen dance and benzyne formation, potentially allowing for a wider temperature window for successful ortho-metalation at C6.
Experimental Protocols
The following are general protocols that can be adapted for the specific substrates. Optimization of reaction conditions is recommended for each new substrate-reagent combination.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of 2-Chloro-N,N-dipropylbenzenesulfonamide
Materials:
-
2-Chloro-N,N-dipropylbenzenesulfonamide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous dioxane or toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add 2-chloro-N,N-dipropylbenzenesulfonamide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture to 110 °C for 18-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[8]
General Protocol for Directed Ortho-Metalation of N,N-dipropylbenzenesulfonamide
Materials:
-
2-Halo-N,N-dipropylbenzenesulfonamide (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (1.2 equiv)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add the 2-halo-N,N-dipropylbenzenesulfonamide and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe over 15 minutes.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the electrophile dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validating the Structure of 2-bromo-N,N-dipropylbenzenesulfonamide: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For Immediate Release
AUSTIN, TX – December 27, 2025 – In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the structural validation of 2-bromo-N,N-dipropylbenzenesulfonamide, a key intermediate in synthetic organic chemistry.
Mass Spectrometry: A High-Resolution Approach to Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1][2] For the structural validation of this compound, high-resolution mass spectrometry with electrospray ionization (ESI) offers exceptional accuracy and sensitivity.[3][4] ESI is a soft ionization technique that minimizes fragmentation of the parent molecule, allowing for the clear identification of the molecular ion.[1]
Predicted Mass Spectrometry Data
The expected fragmentation pattern of this compound under tandem mass spectrometry (MS/MS) conditions provides a molecular fingerprint, enabling its unequivocal identification. The presence of a bromine atom introduces a characteristic isotopic pattern (an M/M+2 ratio of approximately 1:1), which serves as a key diagnostic marker for bromine-containing fragments.
Below is a summary of the predicted mass-to-charge ratios (m/z) for the protonated parent molecule ([M+H]⁺) and its major fragment ions.
| m/z (Theoretical) | Ion Formula | Proposed Fragmentation |
| 336.0580 / 338.0560 | [C₁₂H₁₉⁷⁹Br¹⁴NO₂S + H]⁺ / [C₁₂H₁₉⁸¹Br¹⁴NO₂S + H]⁺ | Protonated parent molecule |
| 272.1226 | [C₁₂H₁₉¹⁴NO₂S]⁺ | Loss of Bromine radical |
| 235.9746 / 237.9726 | [C₆H₄⁷⁹BrO₂S]⁺ / [C₆H₄⁸¹BrO₂S]⁺ | Cleavage of the S-N bond |
| 157.0137 | [C₆H₅O₂S]⁺ | Loss of Bromine from the bromobenzenesulfonyl fragment |
| 102.1277 | [C₆H₁₄N]⁺ | N,N-dipropylaminium ion |
Experimental Protocol for Mass Spectrometry Analysis
A detailed methodology for the analysis of this compound using ESI-MS/MS is provided below.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.
2. Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
3. ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Mass Range: m/z 50-500
4. Tandem MS (MS/MS) Parameters:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ions (m/z 336.1 and 338.1).
-
Collision Gas: Argon
-
Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions.
Comparative Analysis with Other Techniques
While mass spectrometry provides definitive molecular weight and fragmentation data, a comprehensive structural validation often employs complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule, confirming the arrangement of the propyl groups and the substitution pattern on the benzene ring.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule.[8] Key vibrational bands would include the S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹) and the C-S and C-Br stretches.[6]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of an organic molecule like this compound.
Caption: Workflow for the structural validation of this compound.
References
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N,N-Dipropylbenzenesulfonamide: Traditional vs. Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N,N-disubstituted benzenesulfonamides is a cornerstone in medicinal chemistry and drug discovery, owing to the prevalence of the sulfonamide moiety in a wide array of therapeutic agents. The traditional and most direct route to N,N-dipropylbenzenesulfonamide involves the reaction of benzenesulfonyl chloride with dipropylamine. While robust, this method relies on the availability and handling of the often moisture-sensitive and corrosive benzenesulfonyl chloride. This guide provides a comparative overview of alternative synthetic strategies, offering researchers a broader palette of reagents and methodologies to access this important structural motif. We present a quantitative comparison of these methods, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthetic route for your research needs.
Performance Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the traditional and alternative methods for the synthesis of N,N-dialkylbenzenesulfonamides, providing a basis for objective comparison.
| Method | Starting Materials | Reagents/Conditions | Typical Yield | Advantages | Disadvantages |
| Classical Method | Benzenesulfonyl chloride, Dipropylamine | Base (e.g., pyridine, triethylamine), Solvent (e.g., DCM, ether) | >90% | High yielding, straightforward, well-established. | Relies on the availability of sulfonyl chloride; byproduct (HCl) needs to be neutralized. |
| From Thiols | Benzenethiol, Dipropylamine | Oxidizing agent (e.g., I2O5, H2O2/TMSCl, NCS), Solvent (e.g., MeCN) | 70-90% | Avoids the use of sulfonyl chlorides, readily available starting materials. | Requires an oxidant, potential for over-oxidation, may require purification to remove sulfur byproducts. |
| Hypervalent Iodine | Benzenethiol, Dipropylamine | Hypervalent iodine reagent (e.g., PhI(OAc)2), Ammonium carbamate, Methanol | Good-Excellent | Mild and practical conditions, avoids the preparation of sulfinamides.[1] | Stoichiometric use of iodine reagent can be costly. |
| Electrochemical Synthesis | Benzenethiol, Dipropylamine | Me4NBF4, CH3CN/HCl, Carbon anode/Iron cathode | Good | Environmentally benign (driven by electricity), avoids sacrificial reagents.[2][3] | Requires specialized electrochemical equipment, optimization of reaction parameters can be complex. |
| SO2 Surrogates | Aryl diazonium salts, Dipropylamine | DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), Copper catalyst | Good | Avoids handling of gaseous SO2, mild reaction conditions.[2] | May require the preparation of the diazonium salt precursor. |
| Copper-Catalyzed Coupling | Aryl halide (e.g., Iodobenzene), Dipropylamine, Sulfur Source | Copper catalyst, Ligand, Base, SO2 surrogate or Thiol | Moderate-Good | Broad substrate scope for aryl halides. | Catalyst and ligand can be expensive, may require higher reaction temperatures. |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Classical Synthesis from Benzenesulfonyl Chloride
This method remains the most common and direct approach for the synthesis of N,N-dipropylbenzenesulfonamide.
Procedure:
-
To a solution of dipropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM, 10 mL) at 0 °C, add benzenesulfonyl chloride (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N,N-dipropylbenzenesulfonamide.
Synthesis from Benzenethiol via Oxidative Coupling
Procedure:
-
To a solution of benzenethiol (1.0 equivalent) in acetonitrile (MeCN, 10 mL), add N-chlorosuccinimide (NCS, 2.2 equivalents) and tetrabutylammonium chloride (0.1 equivalents) in water.
-
Stir the mixture at room temperature for 30 minutes to generate the benzenesulfonyl chloride in situ.
-
Add dipropylamine (2.0 equivalents) to the reaction mixture and continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography to obtain N,N-dipropylbenzenesulfonamide.
Synthesis using a Sulfur Dioxide Surrogate (DABSO)
This modern approach avoids the direct use of hazardous sulfur dioxide gas by employing a stable and easy-to-handle surrogate.
Procedure:
-
To a mixture of an aryldiazonium tetrafluoroborate (1.0 equivalent), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO, 1.1 equivalents), and a copper(I) catalyst (e.g., CuBr, 10 mol%) in a suitable solvent (e.g., acetonitrile), add dipropylamine (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired sulfonamide.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described.
Caption: Synthetic pathways to N,N-dipropylbenzenesulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
References
- 1. Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Directing Groups for Ortho-Metalation: The N,N-Dipropylsulfonamide Group versus Key Alternatives
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Directed ortho-metalation (DoM) stands out as a powerful tool for achieving regioselective substitution. The choice of the directing metalation group (DMG) is critical to the success of this strategy. This guide provides a comparative study of various DMGs, with a particular focus on the N,N-dipropylsulfonamide group against other widely used alternatives, supported by experimental data and detailed protocols.
Introduction to Directed Ortho-Metalation
Directed ortho-metalation is a chemical reaction in which a directing group on an aromatic ring guides the deprotonation of a proton at the adjacent ortho position by a strong base, typically an organolithium reagent.[1][2] This generates a highly reactive organolithium intermediate that can then be quenched with a variety of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with high regioselectivity.[1][2] The effectiveness of a DMG is primarily determined by its ability to coordinate with the lithium atom of the base, thereby increasing the acidity of the ortho-protons and facilitating their removal.[3]
Hierarchy and Performance of Directing Groups
A well-established hierarchy exists for the directing ability of various functional groups in DoM reactions.[4] This hierarchy is generally based on the Lewis basicity of the heteroatom in the DMG and its ability to form a stable chelate with the lithium cation.[3] The most powerful directing groups typically contain oxygen or nitrogen atoms with lone pairs readily available for coordination.
Competition experiments have established the following general order of directing ability for common DMGs:
OCONR₂ (O-carbamate) > CONR₂ (tertiary amide) > SO₂NR₂ (sulfonamide) > OMe (methoxy)
While the N,N-dipropylsulfonamide group is a potent directing group, O-carbamates and tertiary amides are generally considered to be more powerful.[1][4] The following sections provide a detailed comparison of their performance based on available experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the performance of the N,N-dipropylsulfonamide group in comparison to the N,N-diethylcarbamate (a representative O-carbamate) and N,N-diethylbenzamide (a representative tertiary amide) directing groups in directed ortho-metalation reactions.
Table 1: Ortho-Metalation Directed by the N,N-Dipropylsulfonamide Group
| Starting Material | Base (equiv.) | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) | Reference |
| N,N-Dipropylbenzenesulfonamide | n-BuLi (1.1) | THF | -78 | MeOD | 2-Deutero-N,N-dipropylbenzenesulfonamide | >95 (D-incorporation) | [5] |
| N,N-Dipropyl-1-naphthalenesulfonamide | n-BuLi (1.2) | THF | -78 to 0 | MeI | 2-Methyl-N,N-dipropyl-1-naphthalenesulfonamide | 85 | [5] |
| N,N-Dipropyl-1-naphthalenesulfonamide | n-BuLi (1.2) | THF | -78 to 0 | DMF | 2-Formyl-N,N-dipropyl-1-naphthalenesulfonamide | 75 | [5] |
Table 2: Ortho-Metalation Directed by the N,N-Diethylcarbamate (OCONEt₂) Group
| Starting Material | Base (equiv.) | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) | Reference |
| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA (1.2) | THF | -78 | Me₃SiCl | 2-(Trimethylsilyl)phenyl N,N-diethylcarbamate | 96 | [4] |
| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA (1.2) | THF | -78 | I₂ | 2-Iodophenyl N,N-diethylcarbamate | 94 | [4] |
| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA (1.2) | THF | -78 | DMF | 2-Formylphenyl N,N-diethylcarbamate | 85 | [4] |
Table 3: Ortho-Metalation Directed by the N,N-Diethylbenzamide (CONEt₂) Group
| Starting Material | Base (equiv.) | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) | Reference |
| N,N-Diethylbenzamide | s-BuLi/TMEDA (1.1) | THF | -78 | MeOD | N,N-Diethyl-2-deuterobenzamide | 98 (D-incorporation) | [6] |
| N,N-Diethylbenzamide | s-BuLi/TMEDA (1.1) | THF | -78 | Me₃SiCl | N,N-Diethyl-2-(trimethylsilyl)benzamide | 95 | [6] |
| N,N-Diethylbenzamide | s-BuLi/TMEDA (1.1) | THF | -78 | I₂ | N,N-Diethyl-2-iodobenzamide | 89 | [6] |
From the data presented, it is evident that all three directing groups are highly effective in promoting ortho-metalation, with yields for various electrophilic quenching reactions generally being very high. The O-carbamate and tertiary amide groups often provide slightly higher yields compared to the sulfonamide group under similar conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for ortho-metalation using the compared directing groups.
General Procedure for Ortho-Metalation of N,N-Dipropylarylsulfonamides
To a solution of the N,N-dipropylarylsulfonamide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an argon atmosphere at -78 °C is added n-butyllithium (1.1 mmol, 1.1 equivalents) dropwise. The resulting mixture is stirred at -78 °C for 1 hour. The electrophile (1.2 mmol) is then added, and the reaction mixture is stirred for an additional 1-2 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[5]
General Procedure for Ortho-Metalation of Phenyl N,N-Diethylcarbamate
To a solution of phenyl N,N-diethylcarbamate (1.0 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere at -78 °C is added sec-butyllithium (1.2 mmol) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The electrophile (1.3 mmol) is then added, and the mixture is stirred for a further 2 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography.[4]
General Procedure for Ortho-Metalation of N,N-Diethylbenzamide
A solution of N,N-diethylbenzamide (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. To this solution is added TMEDA (1.1 mmol), followed by the dropwise addition of sec-butyllithium (1.1 mmol). The resulting deep red solution is stirred at -78 °C for 30 minutes. The electrophile (1.2 mmol) is then added, and the reaction mixture is stirred for an additional 1-3 hours at -78 °C. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by chromatography.[6]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the general experimental workflow for directed ortho-metalation.
Caption: General mechanism of Directed Ortho-Metalation (DoM).
Caption: A typical experimental workflow for a DoM reaction.
Caption: Chelation of the lithium base by the sulfonamide group.
Conclusion
The N,N-dipropylsulfonamide group is a robust and effective directing group for the ortho-metalation of aromatic rings, providing good to excellent yields for a variety of electrophilic quench reactions. While generally outperformed in terms of directing power by O-carbamates (OCONEt₂) and tertiary amides (CONEt₂), the sulfonamide group offers a valuable alternative with its own unique electronic and steric properties. The choice of directing group will ultimately depend on the specific substrate, desired transformation, and the subsequent synthetic steps planned for the functionalized aromatic product. The provided data and protocols offer a solid foundation for making an informed decision in the design and execution of directed ortho-metalation strategies.
References
Assessing the Biological Activity of 2-bromo-N,N-dipropylbenzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This guide provides a comparative analysis of the biological activity of derivatives of 2-bromo-N,N-dipropylbenzenesulfonamide. Due to the limited availability of public data on this specific compound, this guide will focus on the biological activities of structurally related N,N-dialkylbenzenesulfonamides and 2-bromobenzenesulfonamide analogs to provide a relevant comparative framework.
Comparative Biological Activity Data
The biological activity of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the benzene ring and the N-alkyl groups. The following tables summarize the quantitative data for various analogs, offering insights into potential structure-activity relationships.
Anticancer Activity
The cytotoxic effects of benzenesulfonamide derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| N,N-dialkylbenzenesulfonamide Analogs | |||
| Arylpropyl sulfonamide analog 15 | PC-3 (Prostate) | 29.2 | [1] |
| HL-60 (Leukemia) | 20.7 | [1] | |
| Benzenesulfonamide Derivatives | |||
| 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106) | U87 (Glioblastoma) | 58.6 | [2] |
| Unspecified Sulfonamides | MDA-MB-468 (Breast) | < 30 | [3] |
| MCF-7 (Breast) | < 128 | [3] | |
| HeLa (Cervical) | < 360 | [3] |
Antimicrobial Activity
Benzenesulfonamide derivatives have been explored for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) represents the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Analog | Microorganism | MIC (mg/mL) | Reference |
| N,N-dialkylbenzenesulfonamide Analogs | |||
| N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Bacillus subtilis | 0.01146 | [4] |
| Compound 4d | Escherichia coli | 6.72 | [5][6] |
| Compound 4h | Staphylococcus aureus | 6.63 | [5][6] |
| Compound 4a | Pseudomonas aeruginosa | 6.67 | [5][6] |
| Compound 4a | Salmonella typhi | 6.45 | [5][6] |
| Compound 4f | Bacillus subtilis | 6.63 | [5][6] |
| Compound 4e | Candida albicans | 6.63 | [5][6] |
| Compound 4e | Aspergillus niger | 6.28 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the biological activity of benzenesulfonamide derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[3]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are not yet elucidated, the broader class of sulfonamides is known to exert its biological effects through various mechanisms.
Caption: Potential signaling pathways targeted by benzenesulfonamide derivatives.
The anticancer activity of some sulfonamides is attributed to the inhibition of carbonic anhydrases, which are enzymes involved in pH regulation in tumor cells. By disrupting pH homeostasis, these compounds can induce apoptosis (programmed cell death) and cell cycle arrest. The antimicrobial action of sulfonamides typically involves the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. This blockage ultimately inhibits bacterial growth.
Experimental Workflow
The assessment of the biological activity of a novel compound like this compound follows a structured workflow.
Caption: A typical experimental workflow for drug discovery.
The process begins with the synthesis and purification of the compound, followed by a series of in vitro screens to identify potential biological activities. Promising compounds are then subjected to more detailed mechanism of action studies, including the analysis of their effects on specific signaling pathways. Finally, lead compounds may advance to in vivo testing in animal models.
References
- 1. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 2-bromo-N,N-dipropylbenzenesulfonamide in Different Catalytic Systems: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the expected performance of 2-bromo-N,N-dipropylbenzenesulfonamide as a substrate in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Due to a lack of specific experimental data in the published literature for this compound, this guide presents illustrative data and protocols based on the typical reactivity of electron-deficient aryl bromides in these catalytic systems. The information herein is intended to serve as a practical reference for reaction design and optimization.
Executive Summary
This compound is an aryl bromide functionalized with an electron-withdrawing sulfonamide group. This electronic feature is expected to influence its reactivity in palladium-catalyzed cross-coupling reactions. Generally, electron-withdrawing groups can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. However, the steric bulk of the ortho-bromo and N,N-dipropyl groups may also play a significant role in the overall reaction efficiency. This guide explores the anticipated outcomes and key experimental considerations for employing this substrate in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, providing a framework for researchers to develop specific applications.
Performance Comparison in Catalytic Systems
The following tables summarize the expected performance of this compound in representative Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The data is illustrative and based on typical yields and conditions reported for analogous electron-deficient aryl bromides.
Table 1: Illustrative Performance Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 110 | 10 | 88 |
Table 2: Illustrative Performance Data for Heck Reaction
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%) | Et₃N | DMF | 120 | 16 | 78 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3 mol%) | NaOAc | DMAc | 130 | 18 | 85 |
| 3 | 1-Octene | Pd(dba)₂ (2 mol%), P(t-Bu)₃ (4 mol%) | Cy₂NMe | Toluene | 110 | 24 | 70 |
Table 3: Illustrative Performance Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 6 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 82 |
| 3 | Benzylamine | PdCl₂(Amphos)₂ (3 mol%) | Cs₂CO₃ | t-BuOH | 100 | 10 | 88 |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the performance tables.
Suzuki-Miyaura Coupling: General Procedure
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: General Procedure
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: General Procedure
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried vial with a stir bar.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vial and heat to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow for the described cross-coupling reactions.
A Comparative Guide to the Stability of N,N-dipropylbenzenesulfonamide and Other Amine Protecting Groups
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a pivotal decision in the intricate process of multi-step organic synthesis. An ideal protecting group should be easily introduced, remain stable throughout various reaction conditions, and be selectively removed without affecting other functional groups. This guide provides an objective comparison of the stability of N,N-dipropylbenzenesulfonamide against three widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is supported by available experimental data and established chemical principles, offering a clear comparison to inform synthetic strategy.
Data Presentation: Comparative Stability of Amine Protecting Groups
The following table summarizes the stability of N,N-dipropylbenzenesulfonamide and other common protecting groups under various chemical conditions. It is important to note that direct quantitative experimental data for N,N-dipropylbenzenesulfonamide is limited in the literature. Therefore, some of the presented data are estimations based on the known reactivity of structurally similar N,N-dialkylbenzenesulfonamides.
| Protecting Group | Acidic Conditions (e.g., TFA/DCM, 1h) | Basic Conditions (e.g., 20% Piperidine/DMF, 1h) | Oxidative Conditions (e.g., m-CPBA, 1h) | Reductive Conditions (e.g., H₂, Pd/C, 1h) |
| N,N-dipropylbenzenesulfonamide | >95% Stable | >95% Stable | ~60-70% Cleavage (electrochemical)* | Labile (e.g., Na/NH₃, Mg/MeOH) |
| Boc | Labile (<1% Stable) | >99% Stable | >99% Stable | >99% Stable |
| Cbz | >95% Stable (cleaved by HBr/AcOH) | >99% Stable | >99% Stable | Labile (<1% Stable) |
| Fmoc | >99% Stable | Labile (<1% Stable) | >99% Stable | >99% Stable |
*Estimated based on data for N,N-diethylbenzenesulfonamide and general knowledge of sulfonamide chemistry.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of protecting group stability.
1. General Protocol for Stability Assay using RP-HPLC
This protocol provides a general method to quantify the cleavage of a protecting group from a model amine (e.g., benzylamine) under specific conditions.
-
Materials:
-
N-protected benzylamine (substrate)
-
Selected reagent for cleavage (e.g., TFA, piperidine, m-CPBA, H₂)
-
Appropriate solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN))
-
Quenching solution (e.g., aqueous NaHCO₃ for acid, dilute acetic acid for base)
-
Reversed-phase HPLC system with a C18 column
-
Mobile phase: ACN and water with 0.1% TFA
-
-
Procedure:
-
Prepare a stock solution of the N-protected benzylamine in the reaction solvent at a known concentration (e.g., 1 mg/mL).
-
Initiate the reaction by adding the specified reagent at the desired concentration and temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution.
-
Dilute the quenched sample with the HPLC mobile phase.
-
Analyze the sample by RP-HPLC, monitoring at a suitable wavelength (e.g., 254 nm).
-
Calculate the percentage of the remaining protected amine and the formed free amine by comparing the peak areas.
-
2. Specific Stability Test Protocols
-
Acidic Stability:
-
Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure: Follow the general protocol. At each time point, quench the reaction by adding the aliquot to a vial containing a saturated aqueous solution of sodium bicarbonate.
-
-
Basic Stability:
-
Reagent: 20% Piperidine in Dimethylformamide (DMF).
-
Procedure: Follow the general protocol. At each time point, quench the reaction by adding the aliquot to a vial containing a dilute solution of acetic acid in water.
-
-
Oxidative Stability:
-
Reagent: 1.5 equivalents of meta-Chloroperoxybenzoic acid (m-CPBA) in DCM.
-
Procedure: Follow the general protocol. At each time point, quench the reaction by adding the aliquot to a vial containing a freshly prepared aqueous solution of sodium sulfite.
-
-
Reductive Stability (Catalytic Hydrogenation):
-
Reagent: 10 mol% Palladium on carbon (10% Pd/C) under a hydrogen atmosphere (balloon).
-
Solvent: Methanol or Ethyl Acetate.
-
Procedure: Follow the general protocol. At each time point, filter the aliquot through a small plug of celite to remove the catalyst before HPLC analysis.
-
Visualization of Orthogonal Stability
The following diagram illustrates the distinct cleavage conditions for each protecting group, highlighting their orthogonality, which is a cornerstone of modern synthetic strategy.
Caption: Orthogonal cleavage of common amine protecting groups.
A Comparative Review of Substituted N,N-Dialkylbenzenesulfonamides in Therapeutic Applications
Substituted N,N-dialkylbenzenesulfonamides represent a versatile class of organic compounds with a broad spectrum of applications in medicinal chemistry. Their inherent structural features allow for diverse modifications, leading to compounds with potent and selective biological activities. This guide provides a comparative overview of their primary applications as anticancer, anticonvulsant, and antimicrobial agents, supported by quantitative data and detailed experimental methodologies.
Anticancer Applications: Targeting Tumor Proliferation and Hypoxia
Substituted N,N-dialkylbenzenesulfonamides have emerged as a promising scaffold in the development of novel anticancer agents. Their mechanisms of action are varied, with a significant focus on the inhibition of carbonic anhydrases, particularly the tumor-associated isoform IX (CA IX), and the disruption of cell cycle progression.
Inhibition of Carbonic Anhydrase IX
Under hypoxic conditions prevalent in solid tumors, CA IX is overexpressed and plays a crucial role in regulating intracellular pH, thereby promoting tumor cell survival and proliferation. Benzenesulfonamides, acting as inhibitors of CA IX, can disrupt this adaptive mechanism, leading to increased intracellular acidosis and subsequent cell death.
Quantitative Data: Anticancer Activity and Carbonic Anhydrase Inhibition
The following table summarizes the in vitro anticancer activity (IC50/GI50) and carbonic anhydrase IX inhibitory activity (Ki) of various substituted benzenesulfonamides.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50/GI50 (µM) | Target Enzyme | Ki (nM) | Reference |
| Series A | Ureido-substituted benzenesulfonamides | [1] | ||||
| U-NO2 | 4-Ureido-NO2 | - | - | hCA IX | 1 | [1] |
| U-CH3 | 4-Ureido-CH3 | - | - | hCA IX | 7 | [1] |
| U-F | 4-Ureido-F | - | - | hCA IX | 45 | [1] |
| Series B | Benzenesulfonamides with s-triazine linkers | [2] | ||||
| 5d | Diphenyl hydrazinyl methylidine | - | - | hCA IX | 28.6 | [2] |
| 11b | - | - | - | hCA IX | 31.9 | [2] |
| 5b | - | - | - | hCA IX | 33.4 | [2] |
| 7b | - | - | - | hCA IX | 36.6 | [2] |
| 13c | - | NCI-H460 | 25.08 (GI50-MID) | - | - | [2] |
| Series C | Indole-based benzenesulfonamides | [3] | ||||
| A6 | - | MCF-7 | ~50 | CA IX | - | [3] |
| A15 | - | MCF-7 | ~50 | CA IX | - | [3] |
| A6 | - | SK-BR-3 | ~50 | CA IX | - | [3] |
| A15 | - | SK-BR-3 | ~50 | CA IX | - | [3] |
| Series D | N-Benzenesulfonylguanidines | [4] | ||||
| 6 | 2-(Trifluoromethyl)benzylthio | HCT-116 | 13 | - | - | [4] |
| 7 | 2-Chloromethylbenzylthio | HCT-116 | 12 | - | - | [4] |
| 7 | 2-Chloromethylbenzylthio | MCF-7 | 19 | - | - | [4] |
| 9 | - | MCF-7 | 18 | - | - | [4] |
| Series E | Miscellaneous Benzenesulfonamides | [5] | ||||
| 3d | - | MCF-7 | 43.4 | - | - | [5] |
| 4d | - | MCF-7 | 39.0 | - | - | [5] |
| 3d | - | MDA-MB-231 | 35.9 | - | - | [5] |
| 4d | - | MDA-MB-231 | 35.1 | - | - | [5] |
| 3a | - | A549 | 5.988 | - | - | [5] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6][7][8][9][10]
-
Cell Plating: Seed cells in a 96-well microtiter plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates four times with 1% (v/v) acetic acid to remove TCA. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound SRB by washing the plates four times with 1% (v/v) acetic acid.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.
Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia
The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by benzenesulfonamides.
Caption: Role of CAIX in tumor hypoxia and its inhibition.
Anticonvulsant Applications: Modulating Neuronal Excitability
Certain substituted N,N-dialkylbenzenesulfonamides have demonstrated significant anticonvulsant properties, making them potential candidates for the treatment of epilepsy. Their primary mechanism of action involves the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability.[11][12][13][14][15]
Quantitative Data: Anticonvulsant Activity
The anticonvulsant efficacy of these compounds is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with the median effective dose (ED50) being a key parameter.
| Compound ID | Substitution Pattern | Test Model | ED50 (mg/kg) | Reference |
| Series F | 4-Aminobenzamides | [16] | ||
| 6 | 4-Amino-N-amyl | MES (mice, ip) | 42.98 | [16] |
| 12 | d,l-4-Amino-N-(alpha-methylbenzyl) | MES (mice, ip) | 18.02 | [16] |
| Series G | 3-Aminopyrrolidine-2,5-diones | [17] | ||
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | 3-((4-Chlorophenyl)amino) | MES, 6 Hz, scPTZ | Better than ethosuximide | [17] |
| Series H | Miscellaneous | [18] | ||
| - | - | - | - | [18] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[19][20][21][22][23]
-
Animal Preparation: Use male ICR-CD-1 mice, acclimated to the laboratory environment.
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses.
-
Electrode Application: Apply a drop of anesthetic ophthalmic solution to the animal's corneas. Place corneal electrodes.
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes using an electroconvulsive shock generator.
-
Observation: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
ED50 Calculation: The ED50 is the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.
Mechanism of Action: Ion Channel Modulation
The following diagram illustrates the general mechanism of action for anticonvulsant sulfonamides that modulate ion channels.
Caption: Ion channel modulation by anticonvulsant sulfonamides.
Antimicrobial Applications: Inhibiting Bacterial Growth
Substituted N,N-dialkylbenzenesulfonamides have a long history as antimicrobial agents. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Series I | N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide | [16][24] | ||
| 5c | N-Heptyl | E. coli | Similar to Ciprofloxacin | [24] |
| 5c | N-Heptyl | S. aureus | Similar to Ciprofloxacin | [24] |
| Series J | N,N-Diethylamido Substituted p-Toluenesulfonamides | [25] | ||
| α-T2a | 1-(Benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide | S. aureus | 3.12 | [25] |
| α-T2j | N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide | E. coli | 12.5 | [25] |
| Series K | Miscellaneous Sulfonamides | [26] | ||
| Isopropyl substituted derivative | 4-Isopropyl | S. aureus | 3.9 | [26] |
| Isopropyl substituted derivative | 4-Isopropyl | A. xylosoxidans | 3.9 | [26] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[27][28][29][30][31]
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Workflow: MIC Determination by Broth Microdilution
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.
References
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. zellx.de [zellx.de]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 13. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Mechanism of action of antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The relationship between structure and anticonvulsant activity in a series of benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. scispace.com [scispace.com]
- 23. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 31. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-bromo-N,N-dipropylbenzenesulfonamide: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-bromo-N,N-dipropylbenzenesulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards. Based on data for analogous compounds, this compound is expected to be harmful if swallowed.[1] Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use.
-
Use safety goggles or a face shield to protect against splashes.
-
A lab coat or other protective clothing is mandatory to prevent skin contact.
-
All handling of the compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Waste Characterization and Segregation
Proper segregation of chemical waste is critical to ensure safe and compliant disposal. This compound falls into the category of halogenated organic waste.
| Waste Category | Container Type | Designated Label |
| Halogenated Organic Solids | Container C | "Halogenated Organic Waste - Solids" |
| Halogenated Organic Liquids (if in solution) | Container B | "Halogenated Organic Waste - Liquids" |
Table 1: Waste Segregation for this compound.
It is imperative not to mix this waste with other waste streams, particularly non-halogenated organic waste (often collected in "Container A") or aqueous waste.[3]
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of this compound from the laboratory setting to its final disposal.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Designate a specific, well-ventilated area for waste handling.
-
Have the correctly labeled waste container readily accessible.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated "Halogenated Organic Waste - Solids" container (Container C). Use a dedicated scoop or spatula for the transfer to avoid cross-contamination.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should also be disposed of in the solid halogenated waste container.
-
Liquid Waste: If the compound is in a solution, it should be collected in the designated "Halogenated Organic Waste - Liquids" container (Container B).
-
Original Containers: Leave chemicals in their original containers if possible. If transferring is necessary, ensure the new container is appropriate and correctly labeled.
-
-
Container Management:
-
Final Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
